Acenocoumarol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCILAOYCMVPS-QJZBYVTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Acenocoumarol-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Acenocoumarol-d5, a deuterated internal standard crucial for the accurate quantification of the anticoagulant drug Acenocoumarol in biological matrices.
Introduction
Acenocoumarol is a potent oral anticoagulant derived from coumarin.[1][2] It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X.[2][3] Due to its narrow therapeutic index, monitoring its concentration in plasma is critical for patient safety and therapeutic efficacy. Stable isotope-labeled internal standards, such as this compound, are essential for precise bioanalytical quantification by mass spectrometry, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[4][5] this compound is structurally identical to Acenocoumarol, except that five hydrogen atoms have been replaced by deuterium.[6][7]
Synthesis of this compound
The synthesis of this compound involves a Michael addition of 4-hydroxycoumarin to a deuterated chalcone, 4'-nitro-d4-benzalacetone, which itself is synthesized from deuterated precursors. The overall synthetic pathway is outlined below.
Proposed Synthetic Pathway
References
- 1. aditum.org [aditum.org]
- 2. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 5. bdg.co.nz [bdg.co.nz]
- 6. usbio.net [usbio.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Navigating Early-Phase Research: A Technical Guide to the Application of Acenocoumarol-d5 in Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core applications and methodologies surrounding the use of Acenocoumarol-d5 in preliminary scientific research. This compound is the deuterated, stable isotope-labeled form of Acenocoumarol, a potent anticoagulant that functions as a Vitamin K antagonist.[1][2] The primary application of this isotopically labeled compound is as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3] This guide will delve into the experimental protocols, present quantitative data in a structured format, and provide visual representations of key workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Application: Internal Standard in Bioanalysis
In pharmacokinetic and metabolic studies of Acenocoumarol, accurate quantification of the drug in biological matrices (e.g., plasma, urine) is paramount. This compound serves as an ideal internal standard for these analyses.[3] Because it is chemically identical to Acenocoumarol but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocols
A typical experimental workflow for the quantification of Acenocoumarol in human plasma using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Acenocoumarol from plasma is protein precipitation.
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
To 100 µL of human plasma, add a known concentration of this compound solution (internal standard).
-
Add 300 µL of a protein precipitation agent, such as acetonitrile or methanol.
-
Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte and internal standard, for LC-MS/MS analysis.
-
Chromatographic Separation: Liquid Chromatography
The supernatant is then injected into a liquid chromatography system to separate Acenocoumarol and this compound from other endogenous components of the plasma.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of coumarin derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compounds.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., to 40 °C) to ensure reproducible retention times.
Detection: Tandem Mass Spectrometry (MS/MS)
The eluent from the LC system is introduced into a tandem mass spectrometer for detection and quantification.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for Acenocoumarol.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (Acenocoumarol) and the internal standard (this compound).
-
Acenocoumarol Transition: The precursor ion (Q1) corresponding to the molecular weight of Acenocoumarol is selected and fragmented in the collision cell (Q2). A specific product ion (Q3) is then monitored.
-
This compound Transition: Similarly, the precursor ion for this compound is selected and fragmented, and a specific product ion is monitored.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of Acenocoumarol in the original sample by comparing it to a standard curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Acenocoumarol and its analysis, derived from various studies.
Table 1: Physicochemical Properties of Acenocoumarol and this compound
| Property | Acenocoumarol | This compound | Reference(s) |
| Molecular Formula | C₁₉H₁₅NO₆ | C₁₉H₁₀D₅NO₆ | [4],[5] |
| Molecular Weight | 353.33 g/mol | 358.36 g/mol | [4],[2] |
| CAS Number | 152-72-7 | 1185071-64-0 | [4],[5] |
Table 2: Pharmacokinetic Parameters of Acenocoumarol (Oral Administration)
| Parameter | Value | Unit | Reference(s) |
| Bioavailability | >60 | % | [6],[7] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 | hours | [6],[8] |
| Elimination Half-Life (t½) | 8 - 11 | hours | [6],[2] |
| Volume of Distribution (Vd) | 0.16 - 0.34 | L/kg | [6] |
| Protein Binding | >98 | % | [6] |
| Metabolism | Hepatic (CYP2C9, CYP1A2, CYP2C19) | - | [8],[9] |
| Excretion | Urine (60%), Feces (29%) | % | [6] |
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of Acenocoumarol.
Caption: Bioanalytical workflow for Acenocoumarol quantification.
Caption: Mechanism of action of Acenocoumarol.
Conclusion
This compound is an indispensable tool in the preclinical and clinical development of Acenocoumarol and related compounds. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for accurate pharmacokinetic and metabolic assessments. The methodologies outlined in this guide provide a solid foundation for researchers to develop and validate robust bioanalytical methods for their studies. A thorough understanding of these principles is crucial for advancing our knowledge of Acenocoumarol and for the development of safer and more effective anticoagulant therapies.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Acenocoumarol - Wikipedia [en.wikipedia.org]
- 3. shimadzu.com [shimadzu.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. hug.ch [hug.ch]
A Technical Guide to the Use of Deuterated Acenocoumarol in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenocoumarol is a potent oral anticoagulant belonging to the coumarin class of drugs. It functions by inhibiting the vitamin K epoxide reductase complex, thereby interfering with the synthesis of vitamin K-dependent clotting factors.[1] The metabolism of acenocoumarol is a critical determinant of its therapeutic efficacy and safety, with significant inter-individual variability primarily attributed to genetic polymorphisms in the cytochrome P450 enzyme system.[2] The use of stable isotope-labeled compounds, particularly deuterated analogues, offers a powerful tool to investigate the pharmacokinetics and metabolic pathways of drugs like acenocoumarol with high precision.[]
This technical guide provides an in-depth overview of the application of deuterated acenocoumarol in metabolic studies. It covers the rationale for its use, potential synthetic strategies, detailed experimental protocols for in vitro and in vivo studies, and data analysis techniques.
Rationale for Using Deuterated Acenocoumarol
The primary rationale for employing deuterated acenocoumarol lies in the kinetic isotope effect (KIE) . The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4] Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, replacing hydrogen with deuterium at a metabolic site can significantly slow down the rate of metabolism.[4][5] This phenomenon allows researchers to:
-
Elucidate Metabolic Pathways: By strategically placing deuterium atoms on the acenocoumarol molecule, specific metabolic routes can be probed. A slower formation of a particular metabolite from the deuterated analogue compared to the non-deuterated parent drug confirms the involvement of that position in metabolism.
-
Quantify Metabolite Formation: The KIE can lead to a shift in the metabolic profile, potentially increasing the exposure to alternative metabolic pathways.
-
Improve Pharmacokinetic Properties: Slowing down metabolism can lead to a longer half-life, reduced clearance, and increased overall drug exposure (AUC), which can have therapeutic implications.[6]
-
Conduct "Cassette" Dosing Studies: Co-administration of a therapeutic dose of the non-deuterated drug and a microdose of the deuterated drug allows for the simultaneous determination of pharmacokinetic parameters of both parent and metabolite in a single study, reducing inter-individual variability.
Synthesis of Deuterated Acenocoumarol
-
Preparation of a Deuterated Precursor: A key starting material, such as a deuterated phenylacetic acid or a deuterated salicylaldehyde, would be required. Deuterium can be introduced into aromatic rings through methods like acid-catalyzed exchange with heavy water (D₂O) or through the use of deuterated starting materials in a multi-step synthesis.[10]
-
Coumarin Ring Formation: The deuterated precursor would then be subjected to a condensation reaction to form the 4-hydroxycoumarin core. The Pechmann condensation or the Perkin reaction are common methods for synthesizing the coumarin ring system.[9]
-
Introduction of the Side Chain: The final step would involve the Michael addition of the deuterated 4-hydroxycoumarin to a suitable nitro-substituted chalcone derivative to introduce the characteristic side chain of acenocoumarol.
The exact position of deuteration would be determined by the specific research question. For instance, to probe the major hydroxylation pathways, deuterium atoms could be introduced at the 6- and 7-positions of the coumarin ring.
Experimental Protocols
In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)
These studies are crucial for identifying the primary metabolic pathways and the enzymes involved.[11][12]
Objective: To compare the metabolic stability and metabolite profile of acenocoumarol and deuterated acenocoumarol.
Materials:
-
Acenocoumarol and Deuterated Acenocoumarol (e.g., d₂-acenocoumarol)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., warfarin or a stable isotope-labeled analogue)
Procedure:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein concentration).
-
Add acenocoumarol or deuterated acenocoumarol to achieve a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the disappearance of the parent compound and the formation of metabolites.[13]
-
In Vivo Pharmacokinetic Studies in a Preclinical Model (e.g., Rats)
These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living organism.[14]
Objective: To compare the pharmacokinetic profiles of acenocoumarol and deuterated acenocoumarol following oral administration.
Materials:
-
Acenocoumarol and Deuterated Acenocoumarol formulations for oral administration.
-
Male Wistar rats (or other appropriate preclinical model).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Equipment for plasma separation (centrifuge).
Procedure:
-
Dosing:
-
Administer a single oral dose of acenocoumarol or deuterated acenocoumarol (e.g., 2 mg/kg) to separate groups of rats.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Processing:
-
Extract the drug and its metabolites from the plasma using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).
-
-
Analysis:
-
Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Data Presentation
In Vitro Metabolic Stability Data
| Compound | Half-life (t½) in HLMs (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Acenocoumarol | [Example Value: 30] | [Example Value: 23.1] |
| Deuterated Acenocoumarol | [Hypothetical Value: >60] | [Hypothetical Value: <11.5] |
Note: The hypothetical values for deuterated acenocoumarol are based on the expected kinetic isotope effect, leading to a slower metabolism and thus a longer half-life and lower intrinsic clearance.
In Vivo Pharmacokinetic Parameters[15]
| Parameter | Acenocoumarol | Deuterated Acenocoumarol (Hypothetical) |
| Cmax (ng/mL) | 244.19 - 644.23 | [Expected to be similar or slightly lower] |
| Tmax (h) | 1 - 4 | [Expected to be similar] |
| AUC₀-∞ (ng·h/mL) | [Calculated from dose/CL] | [Expected to be higher] |
| t½ (h) | 6.29 - 14.22 | [Expected to be longer] |
| CL (L/h) | 1.86 - 5.62 | [Expected to be lower] |
| Vd (L/kg) | [Calculated from CL and t½] | [Expected to be similar] |
Note: The hypothetical values for deuterated acenocoumarol are based on the anticipated impact of the kinetic isotope effect on its in vivo disposition.
Visualization of Pathways and Workflows
Acenocoumarol Metabolic Pathway
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenetics of acenocoumarol: cytochrome P450 CYP2C9 polymorphisms influence dose requirements and stability of anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioscientia.de [bioscientia.de]
- 5. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon [inis.iaea.org]
- 8. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpamc.com [ajpamc.com]
- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acenocoumarol and its amino and acetamido metabolites. Comparative pharmacokinetics and pharmacodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Acenocoumarol in Plasma using Acenocoumarol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenocoumarol is a potent oral anticoagulant medication belonging to the coumarin class, widely prescribed for the prevention and treatment of thromboembolic disorders.[1] Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring (TDM) of acenocoumarol in plasma is crucial to ensure efficacy and minimize the risk of adverse events such as hemorrhage or thrombosis.[2]
This document provides a detailed protocol for the quantitative analysis of acenocoumarol in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Acenocoumarol-d5, to ensure high accuracy and precision, a standard practice in regulated bioanalysis.[3][4] Two robust sample preparation techniques, Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), are described to accommodate different laboratory workflows and requirements.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[2][5] This enzyme is a critical component of the vitamin K cycle, responsible for the regeneration of reduced vitamin K (vitamin KH2).[6] Vitamin KH2 is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1] By blocking VKOR, acenocoumarol leads to a depletion of reduced vitamin K, thereby impairing the synthesis of functional, carboxylated clotting factors and ultimately inhibiting coagulation.[5][6]
References
- 1. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]
- 6. Acenocoumarol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Acenocoumarol-d5
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Acenocoumarol-d5, a common internal standard for the analysis of the anticoagulant drug Acenocoumarol. The protocol outlines sample preparation from plasma, chromatographic separation, and mass spectrometric detection parameters. The provided settings are optimized for high selectivity and sensitivity, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Acenocoumarol is a potent oral anticoagulant belonging to the coumarin class of drugs.[1][2] It functions by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of several clotting factors.[2] Accurate quantification of Acenocoumarol in biological matrices is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to ensure patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variations in sample processing and instrument response.
This document provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
Acenocoumarol and this compound standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
A stereoselective, sensitive, and rapid LC-MS/MS method was developed for the determination of Acenocoumarol and its deuterated internal standard in human plasma.[3][4]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Waters Micromass® Quattro Premier |
| Column | Astec Chirobiotic V chiral column, 5 µm x 4.6 mm x 100 mm |
| Column Temperature | 35°C |
| Mobile Phase | Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70 v/v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 25 µL |
| Autosampler Temperature | 5°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Micromass® Quattro Premier |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 0.60 kV |
| Cone Voltage | 43 V |
| Extractor Voltage | 4.00 V |
| RF Lens | 0.90 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 250 L/Hr |
| Desolvation Gas Flow | 900 L/Hr |
| Collision Energy | 30 eV (for both Acenocoumarol and this compound) |
| Multiplier | 650 V |
Table 3: MRM Transitions for Acenocoumarol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acenocoumarol | 352.10 | 265.00 |
| This compound | 357.10 | 270.00 |
Protocols
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of Acenocoumarol and this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions in a methanol/deionized water mixture.
-
Internal Standard Working Solution (20.0 ng/mL): Prepare the working internal standard solution of this compound by diluting the stock solution in a methanol/deionized water mixture.[3][4]
Sample Preparation (Solid Phase Extraction)
-
Sample Spiking: To 500 µL of blank human plasma, add the appropriate amount of Acenocoumarol working standard and 20.0 ng/mL of the this compound internal standard working solution.[4]
-
Protein Precipitation: Precipitate proteins by adding an appropriate solvent and centrifuge for 5 minutes at 16,000 g.[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by water.[3]
-
Sample Loading: Apply the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 0.1% HCl.[3]
-
Elution: Elute the analytes with 1 mL of methanol.[3]
-
Evaporation: Evaporate the eluted samples to dryness under a stream of nitrogen gas.[3]
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[3] Vortex the samples for 30 seconds and transfer to autosampler vials.
Data Acquisition and Processing
-
Inject 25 µL of the reconstituted sample into the LC-MS/MS system.[3][4]
-
Acquire data in MRM mode using the transitions specified in Table 3.
-
Process the data using appropriate software (e.g., Waters MassLynx®).[3]
-
Quantify Acenocoumarol using the peak area ratio of the analyte to the internal standard (this compound).
Visualization of the Experimental Workflow
Caption: Experimental workflow for this compound detection.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and the specific mass spectrometry settings will enable researchers to implement this method for various applications, including pharmacokinetic studies and routine therapeutic drug monitoring of Acenocoumarol. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Acenocoumarol-d5 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Acenocoumarol-d5 as an internal standard in common in vitro drug metabolism assays. The inclusion of a stable isotope-labeled internal standard is critical for accurate and precise quantification of analyte concentrations by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and matrix effects.[1][2]
Overview of Acenocoumarol Metabolism
Acenocoumarol is an anticoagulant that is primarily metabolized in the liver. The major metabolic pathways involve hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The main enzyme responsible for the metabolism of the S-enantiomer of acenocoumarol is CYP2C9.[3][4] The R-enantiomer is also metabolized by CYP2C9, with minor contributions from CYP1A2 and CYP2C19.[3] Understanding these pathways is essential for designing and interpreting drug-drug interaction studies.
Metabolic Pathway of Acenocoumarol
Caption: Metabolic pathway of Acenocoumarol.
LC-MS/MS Method Parameters for Acenocoumarol and this compound
The following table summarizes the typical mass spectrometry parameters for the analysis of Acenocoumarol and its deuterated internal standard, this compound. These parameters can be used as a starting point for method development and may require optimization based on the specific instrument and chromatographic conditions.
| Parameter | Acenocoumarol | This compound (Internal Standard) |
| Precursor Ion (m/z) | 352.10 | 357.10 |
| Product Ion (m/z) | 265.00 | 270.00 |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Collision Energy (eV) | 30 | 30 |
Table 1: LC-MS/MS parameters for Acenocoumarol and this compound.[5][6]
Protocol: Metabolic Stability of a Test Compound in Human Liver Microsomes
This protocol describes a typical experiment to determine the metabolic stability of a test compound using human liver microsomes, with this compound as an internal standard for the analytical quantification of Acenocoumarol (as a positive control).
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Materials
-
Human liver microsomes (pooled)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Acenocoumarol stock solution (positive control, 1 mM in DMSO)
-
This compound stock solution (internal standard, 1 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator
-
Centrifuge
Protocol
-
Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound or Acenocoumarol (final concentration 1 µM) in potassium phosphate buffer. Include control incubations without NADPH.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound (final concentration, e.g., 100 ng/mL). The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
Protein Precipitation: After the final time point, vortex the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze by LC-MS/MS to determine the concentration of the test compound and Acenocoumarol remaining at each time point.
Data Analysis
The metabolic stability is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). The t½ is calculated from the slope of the natural logarithm of the percentage of the compound remaining versus time.
| Parameter | Calculation |
| Half-life (t½) | 0.693 / k |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) |
| Table 2: Calculation of metabolic stability parameters. k is the elimination rate constant. |
Protocol: CYP2C9 Inhibition Assay
This protocol describes an assay to evaluate the potential of a test compound to inhibit CYP2C9, using Acenocoumarol as the probe substrate and this compound as the internal standard.
Logical Relationship in CYP Inhibition Assay
Caption: Logic of a CYP inhibition assay.
Materials
-
Human liver microsomes (pooled)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acenocoumarol stock solution (probe substrate, concentration near its Km for CYP2C9)
-
Test compound stock solutions (at various concentrations)
-
Sulfaphenazole (positive control inhibitor for CYP2C9)
-
This compound stock solution (internal standard)
-
NADPH regenerating system
-
Acetonitrile (ice-cold)
Protocol
-
Prepare Incubation Mixtures: In a 96-well plate, add human liver microsomes (final concentration 0.25 mg/mL), potassium phosphate buffer, and the test compound at various concentrations (or Sulfaphenazole).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Add Substrate: Add Acenocoumarol to each well.
-
Initiate Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time that is within the linear range of metabolite formation (e.g., 15 minutes).
-
Stop Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound.
-
Sample Processing and Analysis: Process the samples as described in the metabolic stability protocol (protein precipitation and centrifugation) and analyze the formation of the hydroxylated metabolite of Acenocoumarol by LC-MS/MS.
Data Analysis
The inhibitory potential of the test compound is determined by calculating the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the metabolic activity of CYP2C9. This is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Data Presentation: Validation Parameters for Acenocoumarol Quantification
The following table presents typical validation data for an LC-MS/MS method for the quantification of Acenocoumarol using this compound as an internal standard in a biological matrix.
| Validation Parameter | R-Acenocoumarol | S-Acenocoumarol |
| Linear Range (ng/mL) | 0.40 - 40.00 | 0.20 - 20.00 |
| Accuracy (%) | 98.33 - 101.83 | 96.67 - 102.82 |
| Intra-day Precision (CV%) | 1.39 - 2.78 | 1.57 - 6.09 |
| Inter-day Precision (CV%) | 1.23 - 5.00 | 1.33 - 7.07 |
| Recovery (%) | >85% | >85% |
| Matrix Effect (%) | Within acceptable limits | Within acceptable limits |
| Short-term Stability (Room Temp) | Stable for at least 6 hours | Stable for at least 6 hours |
| Long-term Stability (-70°C) | Stable for at least 16 days | Stable for at least 16 days |
Table 3: Summary of bioanalytical method validation parameters for Acenocoumarol enantiomers.[5][6]
Drug-Drug Interactions
Acenocoumarol has a narrow therapeutic index, and its metabolism is susceptible to inhibition or induction by co-administered drugs that affect CYP2C9, CYP1A2, or CYP2C19.
| Interacting Drug | Mechanism of Interaction | Potential Clinical Consequence |
| Amiodarone | Inhibition of CYP2C9 | Increased Acenocoumarol levels and risk of bleeding |
| Fluconazole | Strong inhibition of CYP2C9 and CYP2C19 | Increased Acenocoumarol levels and risk of bleeding |
| Sulfaphenazole | Potent and selective inhibition of CYP2C9 | Significantly increased Acenocoumarol levels |
| Valproate | Inhibition of CYP2C9 | Increased Acenocoumarol levels |
| Rifampicin | Induction of CYP enzymes | Decreased Acenocoumarol levels and risk of thrombosis |
| Carbamazepine | Induction of CYP enzymes | Decreased Acenocoumarol levels |
Table 4: Examples of drugs that interact with Acenocoumarol via CYP enzyme modulation.[3]
These protocols and data provide a comprehensive guide for the use of this compound in in vitro drug metabolism studies. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data for the assessment of the metabolic properties of new chemical entities.
References
- 1. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. mttlab.eu [mttlab.eu]
Application of Acenocoumarol-d5 in Toxicology Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Acenocoumarol-d5 in toxicology studies. This compound, a deuterated analog of the anticoagulant drug Acenocoumarol, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Acenocoumarol in biological matrices. Its application is critical in toxicokinetic (TK) assessments, which are integral to understanding the dose-dependent toxicity of Acenocoumarol.
Introduction to Acenocoumarol and the Role of its Deuterated Analog
Acenocoumarol is a vitamin K antagonist used to prevent and treat thromboembolic disorders.[1][2] Its mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the synthesis of active clotting factors II, VII, IX, and X.[3][4] Due to a narrow therapeutic index and significant inter-individual variability in response, monitoring its concentration in biological fluids is crucial, especially in the context of toxicology.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). They exhibit similar physicochemical properties to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thus compensating for variability during sample preparation and analysis. This ensures high accuracy and precision in determining the concentration of the parent drug in toxicological samples.
Application in a Preclinical Acute Oral Toxicity Study (OECD 423)
A common application of this compound is in the toxicokinetic analysis component of an acute oral toxicity study conducted according to OECD Guideline 423 (Acute Toxic Class Method).[5][6][7][8] This study design aims to classify the test substance based on its acute toxicity and to determine its LD50 (the dose lethal to 50% of the test population).
Experimental Workflow for Acute Oral Toxicity and Toxicokinetics
Caption: Workflow for an acute oral toxicity study with a toxicokinetic component.
Experimental Protocols
In-Vivo Acute Oral Toxicity Study Protocol (Adapted from OECD 423)
Objective: To determine the acute oral toxicity of Acenocoumarol in a rodent model and to characterize its toxicokinetic profile.
Test System:
-
Species: Wistar rats (female, as they are often slightly more sensitive).[5]
-
Age: Young adults (8-12 weeks old).
-
Housing: Housed in standard conditions with a 12-hour light/dark cycle, with free access to standard rodent chow and water, except for fasting prior to dosing.[9]
Dose Selection and Administration:
-
LD50 Reference: The oral LD50 for Acenocoumarol in rats is reported as 513 mg/kg.[4]
-
Dose Levels: Based on OECD 423, starting doses of 300 mg/kg and 2000 mg/kg can be selected to classify the substance.[6][10]
-
Vehicle: Corn oil or another suitable vehicle.
-
Administration: A single dose administered by oral gavage to fasted animals. The volume should typically not exceed 1 ml/100g body weight.[7]
Study Design:
-
Acclimatization: Animals are acclimatized for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: A group of 3 female rats is dosed with the starting dose (e.g., 300 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., bleeding, lethargy, changes in skin and fur) immediately after dosing, at regular intervals on the first day, and daily thereafter for 14 days. Body weights are recorded weekly.
-
Blood Sampling for Toxicokinetics: Blood samples are collected from a satellite group of animals at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Terminal Procedure: All surviving animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed.
Bioanalytical Protocol for Acenocoumarol in Plasma using LC-MS/MS
Objective: To quantify the concentration of Acenocoumarol in rat plasma samples using this compound as an internal standard.
Materials and Reagents:
-
Acenocoumarol and this compound reference standards.
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (LC-MS grade).
-
Ammonium acetate.
-
Rat plasma (blank).
-
Microcentrifuge tubes or 96-well plates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Controls (QC):
-
Stock Solutions: Prepare stock solutions of Acenocoumarol and this compound in methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the Acenocoumarol stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 20 ng/mL).
-
Calibration Curve and QC Samples: Spike blank rat plasma with the appropriate working solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[11][12][13][14][15]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions (based on published methods for human plasma, adaptable for rat plasma): [16][17]
| Parameter | Condition |
| HPLC Column | Chiral column (e.g., Astec Chirobiotic V, 5 µm, 4.6 x 100 mm) |
| Mobile Phase | Acetonitrile:Methanol:5mM Ammonium Acetate with Formic Acid (15:15:70 v/v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 25 µL |
| Column Temp. | 35°C |
| Ionization Mode | ESI Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Acenocoumarol: m/z 352.1 → 265.0this compound: m/z 357.1 → 270.0 |
| Collision Energy | 30 V (for both) |
Data Analysis: The concentration of Acenocoumarol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the bioanalytical method.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| R-Acenocoumarol | Human Plasma | 0.40 - 40.00 | >0.98 |
| S-Acenocoumarol | Human Plasma | 0.20 - 20.00 | >0.98 |
| Data adapted from a pharmacokinetic study which is applicable to a toxicokinetic context.[16][17] |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | R-Acenocoumarol | S-Acenocoumarol |
| Accuracy (%) | 98.33 - 101.83 | 96.67 - 102.82 |
| Precision (CV%) | 1.23 - 5.00 | 1.33 - 7.07 |
| Lower Limit of Quantification (LLOQ) | 0.40 ng/mL | 0.20 ng/mL |
| Data adapted from a pharmacokinetic study.[16][17] |
Mechanism of Action: Vitamin K Cycle Inhibition
Acenocoumarol exerts its toxic effect through the same mechanism as its therapeutic effect: the potent inhibition of the Vitamin K cycle. This leads to a depletion of active, carboxylated clotting factors, resulting in coagulopathy and, at toxic doses, spontaneous hemorrhage.
Signaling Pathway of Acenocoumarol Action
Caption: Acenocoumarol inhibits VKORC1, disrupting the Vitamin K cycle and coagulation.
Conclusion
This compound is an essential tool for conducting robust toxicology and toxicokinetic studies of Acenocoumarol. Its use as an internal standard in LC-MS/MS bioanalysis allows for the reliable quantification of Acenocoumarol in biological matrices, which is fundamental for establishing a clear relationship between dose, systemic exposure, and observed toxicity. The protocols and data presented here provide a framework for the design and execution of such studies, contributing to a comprehensive safety assessment of this important anticoagulant.
References
- 1. scispace.com [scispace.com]
- 2. BioKB - CoOccurrence - Acenocoumarol - Phenprocoumon [biokb.lcsb.uni.lu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bemsreports.org [bemsreports.org]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. Toxicokinetic Studies - NTP Technical Report on the Toxicity Studies of Usnea Lichens Containing (+/−)-Usnic Acid (CASRN 125-46-2) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinichrom.com [clinichrom.com]
- 14. filtrous.com [filtrous.com]
- 15. researchgate.net [researchgate.net]
- 16. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Acenocoumarol-d5 in Therapeutic Drug Management (TDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenocoumarol is an oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders.[1] Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug management (TDM) is crucial for optimizing efficacy while minimizing the risk of adverse events such as bleeding.[2][3] The monitoring of acenocoumarol concentrations in plasma allows for personalized dose adjustments, which is traditionally guided by the International Normalized Ratio (INR), a measure of blood clotting time.[4] For precise quantification, stable isotope-labeled internal standards are essential in mass spectrometry-based assays to correct for matrix effects and variability in sample processing.[5] Acenocoumarol-d5, a deuterated analog of acenocoumarol, serves as an ideal internal standard for the accurate determination of acenocoumarol concentrations in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
These application notes provide a comprehensive overview of the use of this compound in the TDM of acenocoumarol, including detailed experimental protocols for plasma sample analysis and relevant quantitative data.
Acenocoumarol Metabolism
Acenocoumarol is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being significantly more potent.[2] The metabolism of acenocoumarol is primarily hepatic and stereoselective. The main metabolic pathway is hydroxylation, mediated by cytochrome P450 (CYP) enzymes. S-acenocoumarol is principally metabolized by CYP2C9, with minor contributions from CYP2C18 and CYP2C19.[7] R-acenocoumarol is metabolized by a broader range of enzymes, including CYP2C9, CYP2C19, and CYP1A2.[7] Genetic polymorphisms in these enzymes, particularly CYP2C9, can significantly influence acenocoumarol metabolism and contribute to the observed inter-individual variability in dose requirements.[7]
Experimental Protocols
Quantification of R- and S-Acenocoumarol in Human Plasma using LC-MS/MS
This protocol describes a stereoselective, sensitive, and rapid method for the determination of R- and S-acenocoumarol in human plasma using this compound as an internal standard (IS).[6]
a. Materials and Reagents:
-
R- and S-Acenocoumarol reference standards
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral HPLC column (e.g., Astec Chirobiotic V, 5 µm, 4.6 x 100 mm)
c. Preparation of Standards and Quality Controls:
-
Stock Solutions: Prepare individual stock solutions of R-acenocoumarol, S-acenocoumarol, and this compound in methanol at a concentration of 0.10 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions in a methanol/deionized water mixture.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 20.0 ng/mL.
-
Calibration Curve Standards: Spike blank human plasma with serial dilutions of the working standards to produce calibration curve standards with concentrations ranging from 0.40 to 40.00 ng/mL for R-acenocoumarol and 0.20 to 20.00 ng/mL for S-acenocoumarol.[6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.
d. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma sample, add 100 µL of the 20 ng/mL this compound internal standard working solution and vortex for 10 seconds.
-
Add 200 µL of 2% formic acid to each sample and vortex for 30 seconds.
-
Centrifuge the samples for 5 minutes at 16,000 x g.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 0.1% HCl.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 300 µL of the mobile phase.
e. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: Astec Chirobiotic V chiral column (5 µm, 4.6 x 100 mm)
-
Mobile Phase: Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70, v/v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 25 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
R- and S-Acenocoumarol: m/z 352.10 > 265.00
-
This compound (IS): m/z 357.10 > 270.00[6]
-
-
Quantitative Data
The following tables summarize the validation parameters for the described LC-MS/MS method for the quantification of R- and S-acenocoumarol in human plasma.[6]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| R-Acenocoumarol | 0.40 - 40.00 | > 0.98 |
| S-Acenocoumarol | 0.20 - 20.00 | > 0.98 |
Table 2: Accuracy and Precision
| Analyte | QC Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| R-Acenocoumarol | 1.20 | 98.33 - 101.83 | 1.23 - 5.00 |
| 8.00 | 98.33 - 101.83 | 1.23 - 5.00 | |
| 28.00 | 98.33 - 101.83 | 1.23 - 5.00 | |
| S-Acenocoumarol | 0.60 | 96.67 - 102.82 | 1.33 - 7.07 |
| 4.00 | 96.67 - 102.82 | 1.33 - 7.07 | |
| 14.00 | 96.67 - 102.82 | 1.33 - 7.07 |
Table 3: Stability Data
| Analyte | Stability Condition | Stability |
| R-Acenocoumarol | Four freeze-thaw cycles (-70°C to RT) | Stable |
| S-Acenocoumarol | Four freeze-thaw cycles (-70°C to RT) | Stable |
Application in Pharmacokinetic Studies
The described LC-MS/MS method was successfully applied to a pharmacokinetic study in 28 healthy subjects after a single oral dose of 1 mg racemic acenocoumarol.[6] The pharmacokinetic parameters obtained are summarized in the table below.
Table 4: Pharmacokinetic Parameters of R- and S-Acenocoumarol
| Parameter | R-Acenocoumarol (Mean ± SD) | S-Acenocoumarol (Mean ± SD) |
| Cmax (ng/mL) | 16.82 ± 5.61 | 8.94 ± 2.87 |
| Tmax (hr) | 2.11 ± 0.81 | 1.95 ± 0.80 |
| AUC₀₋t (ng·hr/mL) | 125.4 ± 45.2 | 48.7 ± 18.9 |
| AUC₀₋inf (ng·hr/mL) | 134.8 ± 49.3 | 54.1 ± 21.7 |
| t₁/₂ (hr) | 7.45 ± 2.63 | 5.89 ± 2.11 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug management of acenocoumarol. The detailed protocol and validation data presented here demonstrate the suitability of this approach for both clinical TDM and pharmacokinetic research. By enabling the stereoselective quantification of R- and S-acenocoumarol, this method allows for a more in-depth understanding of the drug's disposition and can contribute to the development of more personalized dosing strategies, ultimately improving patient safety and therapeutic outcomes.
References
- 1. pharmasm.com [pharmasm.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 7. ClinPGx [clinpgx.org]
Application Note: High-Throughput Quantification of Acenocoumarol in Human Plasma by LC-MS/MS Using Acenocoumarol-d5 as an Internal Standard
Introduction
Acenocoumarol is a potent oral anticoagulant derived from coumarin, widely prescribed for the prevention and treatment of thromboembolic disorders.[1][2] Therapeutic drug monitoring of Acenocoumarol is crucial due to its narrow therapeutic index and significant inter-individual variability in patient response. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Acenocoumarol in human plasma. The method utilizes Acenocoumarol-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, clinical monitoring, and drug development applications.[3][4]
Materials and Methods
Chemicals and Reagents
-
Acenocoumarol reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from authorized blood banks)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of Acenocoumarol and this compound from human plasma.[3]
Protocol: Plasma Sample Extraction
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (20.0 ng/mL) and vortex for 10 seconds.[3]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation was achieved on a C18 analytical column.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analytes were detected using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Acenocoumarol | This compound |
| Ionization Mode | ESI Negative | ESI Negative |
| MRM Transition (m/z) | 352.1 > 208.1 | 357.1 > 213.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | -25 | -25 |
| Declustering Potential (V) | -80 | -80 |
Method Validation
The method was validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.[5]
Table 3: Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision (CV%) | ≤ 5.8% |
| Inter-day Precision (CV%) | ≤ 7.2% |
| Accuracy (% Recovery) | 95.3% - 104.5% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by the internal standard |
Experimental Workflow
The overall workflow for the LC-MS/MS method development and validation is depicted below.
Key Validation Parameters
The logical relationship of the key validation parameters evaluated during method development is illustrated in the following diagram.
Protocols
Protocol: Preparation of Stock and Working Solutions
-
Acenocoumarol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acenocoumarol reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.[3]
-
Acenocoumarol Working Standards: Prepare a series of working standards by serially diluting the Acenocoumarol stock solution with methanol to achieve concentrations for spiking into plasma to create calibration standards.
-
This compound Working Solution (20.0 ng/mL): Dilute the this compound stock solution with a methanol/deionized water mixture to a final concentration of 20.0 ng/mL.[3]
Protocol: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Acenocoumarol working standards to create a calibration curve with at least six non-zero concentration levels.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
This application note details a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Acenocoumarol in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it well-suited for a variety of applications in clinical and research settings. The provided protocols offer a clear guide for the implementation of this method in a laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 4. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
Troubleshooting & Optimization
Technical Support Center: Acenocoumarol-d5 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acenocoumarol-d5 in mass spectrometry (MS) applications. The focus is on identifying and resolving common issues that lead to poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity unexpectedly low?
Low signal intensity for an internal standard like this compound can stem from several factors. The most common culprits include suboptimal instrument parameters, issues with the ionization source, matrix effects from the sample, or problems with the liquid chromatography (LC) method. It is also possible that the concentration of the internal standard is too low, or that it is being suppressed by a high concentration of the analyte.[1][2] A systematic troubleshooting approach is the most effective way to identify and resolve the specific cause.
Q2: Which ionization mode and polarity is best for this compound?
For coumarin-based compounds, Electrospray Ionization (ESI) is the most commonly used technique and generally provides good sensitivity.[3][4]
-
ESI vs. APCI: While ESI is often the first choice for polar to moderately polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative for less polar compounds and may be less susceptible to matrix effects.[5] It is recommended to test both sources if available.
-
Positive vs. Negative Mode: The choice of polarity depends on the molecule's ability to accept or lose a proton. For many coumarins, positive ion mode ([M+H]⁺) is effective.[4][6] However, given the structure of Acenocoumarol, negative ion mode ([M-H]⁻) should also be evaluated, as some coumarin derivatives show better response in this polarity.[4]
Q3: How can I optimize my mobile phase to improve the signal?
Mobile phase composition directly impacts chromatographic separation and ionization efficiency.
-
Solvents: Acetonitrile and methanol are common organic solvents used with a water-based aqueous phase for reversed-phase chromatography of coumarins.[6][7]
-
Additives: The addition of a small amount of an acid or buffer is crucial for enhancing ionization.
-
For positive ion mode , adding 0.1% formic acid to both the aqueous and organic phases is a standard practice to promote protonation.[6]
-
For negative ion mode , a small amount of a weak base like ammonium hydroxide or a buffer like ammonium acetate can be used.
-
-
Purity: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts.[8]
Q4: What are the key mass spectrometer parameters to tune for this compound?
Instrument-specific optimization is critical for achieving maximum signal intensity.[9] Using parameters directly from the literature without verification on your specific instrument can lead to significant sensitivity loss.[9]
-
Source Parameters: Key settings include capillary voltage, source temperature, nebulizer gas flow, and drying gas flow. These parameters affect the desolvation of droplets and the efficiency of ion formation.[10][11] Higher source temperatures can improve desolvation but may degrade thermally labile compounds.[11][12]
-
Compound-Specific Parameters: These include cone/nozzle voltage and collision energy (for MS/MS). These must be optimized to ensure efficient transmission of the precursor ion and optimal fragmentation to product ions.[7]
Q5: Could matrix effects be suppressing my this compound signal?
Yes, matrix effects are a primary cause of poor signal intensity and variability in LC-MS analysis.[13] This occurs when co-eluting compounds from the sample matrix (e.g., plasma, urine) compete with the analyte and internal standard for ionization, suppressing their signal.[1] While a deuterated internal standard like this compound is designed to co-elute with the analyte and experience the same degree of suppression, differences can arise. A slight shift in retention time due to the deuterium isotope effect can cause the internal standard to elute in a region with a different level of ion suppression than the analyte, leading to inaccurate quantification.[13]
Q6: Is it possible the concentration of my internal standard is incorrect?
The concentration of the internal standard relative to the analyte is important. If the analyte concentration is excessively high compared to the internal standard, it can "swamp" the ionization source, leading to suppression of the internal standard's signal.[1] It is often recommended to use an internal standard concentration that is in the mid-range of the calibration curve for the analyte.[1]
Troubleshooting Guide
If you are experiencing low signal intensity with this compound, follow this systematic troubleshooting workflow. The goal is to isolate and optimize each part of the analytical method, from the compound itself to the final MS detection parameters.
Caption: A step-by-step workflow for troubleshooting and improving this compound signal intensity.
Data Summary Tables
Table 1: Comparison of Common Ionization Techniques for Coumarin-like Compounds
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Soft ionization from charged droplets in solution phase.[14] | Gas-phase chemical ionization of vaporized sample.[14] |
| Analyte Suitability | Excellent for polar to moderately polar, thermally labile compounds.[15] | Good for less polar, thermally stable compounds that are volatile.[15] |
| Flow Rate | Works best with lower flow rates (< 1 mL/min).[14] | More efficient at higher flow rates (> 0.5 mL/min).[15] |
| Matrix Effects | Can be more susceptible to ion suppression.[5] | Generally less susceptible to matrix effects.[5] |
| This compound | Primary choice. Should be tested in both positive and negative modes. | Good alternative. Useful if ESI fails or if matrix effects are severe. |
Table 2: Typical Starting Parameters for LC-MS/MS Method Development
| Parameter | Recommended Starting Condition | Notes |
| LC Column | C18, 2.1 or 3.0 mm i.d., < 3 µm particle size | A standard choice for good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | For positive ion mode.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often gives better peak shapes.[6] |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column diameter. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity.[3] |
| Injection Volume | 1 - 10 µL | Keep low to avoid peak distortion. |
| ESI Capillary Voltage | 3.0 - 4.5 kV (Positive); 2.5 - 4.0 kV (Negative) | Instrument and flow rate dependent.[11] |
| Source Temperature | 300 - 400 °C | Optimize for best desolvation without degradation.[12] |
| Drying Gas Flow | Instrument Dependent | Increase for higher LC flow rates.[11] |
Experimental Protocols
Protocol 1: Ionization Source and Compound Parameter Optimization
This protocol uses direct infusion of this compound into the mass spectrometer to quickly optimize source and compound parameters without the LC column.
-
Prepare Solution: Create a 100-200 ng/mL solution of this compound in a solvent mixture that mimics the typical mobile phase composition at elution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Setup Infusion: Infuse the solution directly into the mass spectrometer source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Source:
-
Acquire data in full scan mode.
-
Test both ESI and APCI sources, and both positive and negative polarities.
-
Systematically adjust source parameters (capillary voltage, gas temperatures, gas flows) one at a time, monitoring the signal intensity of the [M+H]⁺ or [M-H]⁻ ion for this compound.
-
-
Optimize Compound Parameters (MS/MS):
-
Select the precursor ion for this compound.
-
Vary the cone/nozzle voltage to maximize the precursor ion intensity.
-
Increase the collision energy in the collision cell to induce fragmentation. Identify stable, high-intensity product ions.
-
Optimize the collision energy for each major product ion transition to achieve the highest signal in MRM (Multiple Reaction Monitoring) mode.[7]
-
Protocol 2: Assessing Matrix Effects via Post-Column Infusion
This experiment helps visualize regions of ion suppression or enhancement caused by the sample matrix.
-
Setup: Place a T-junction between the LC column outlet and the MS inlet.
-
Infusion: Use a syringe pump to deliver a constant, low flow of this compound solution (as prepared in Protocol 1) into the T-junction, where it will mix with the column eluent.
-
Analysis:
-
First, inject a blank solvent (e.g., mobile phase) onto the LC column. This will establish a stable baseline signal for the infused this compound.
-
Next, inject an extracted blank matrix sample (a sample prepared using the same extraction procedure but containing no analyte or IS).
-
-
Interpretation: Monitor the signal of this compound. Any deviation (dip or rise) from the stable baseline during the run indicates that co-eluting matrix components are causing ion suppression or enhancement at that retention time. If a significant dip is observed where your analyte elutes, matrix effects are a likely cause of low signal.
Caption: Ion suppression occurs when matrix components compete with the analyte and IS for ionization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 9. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. microsaic.com [microsaic.com]
- 15. youtube.com [youtube.com]
Troubleshooting poor recovery of Acenocoumarol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of Acenocoumarol-d5 in bioanalytical experiments. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Acenocoumarol, meaning five hydrogen atoms in the molecule have been replaced with deuterium.[1][2] It is chemically and physically similar to Acenocoumarol and is, therefore, an ideal internal standard (IS) for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] An internal standard is a compound of known concentration added to samples to help correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3][4]
Q2: What are the optimal storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C.[1] It may be stored at room temperature for short periods. To ensure maximum product recovery, it is recommended to centrifuge the vial before opening.[1]
Q3: What are the common causes of poor or inconsistent recovery of this compound?
Poor recovery of an internal standard like this compound can stem from several factors throughout the analytical workflow. These include:
-
Suboptimal Sample Extraction: Inefficient extraction from the biological matrix (e.g., plasma) is a primary cause. This can be due to the wrong choice of extraction solvent, incorrect pH, or an unsuitable extraction technique.
-
Analyte Instability: Degradation of this compound during sample collection, storage, or processing can lead to lower recovery.[5][6] Factors like pH, temperature, and exposure to light can influence its stability.[3][6]
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, either suppressing or enhancing the signal.[7][8] This is a common issue in LC-MS/MS analysis.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes or fluctuations in the detector response, can lead to variable recovery.[3]
-
Human Error: Mistakes during sample preparation, such as incorrect pipetting of the internal standard, can result in inconsistent recovery.[4]
Troubleshooting Guide for Poor this compound Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound.
Issues Related to Sample Preparation and Extraction
Problem: Low or no signal for this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Verify Solvent Choice: Ensure the extraction solvent is appropriate for Acenocoumarol. See the Quantitative Data Summary table below for reported recovery rates with different solvents. - Optimize pH: The pH of the sample can significantly impact the extraction efficiency of acidic compounds like Acenocoumarol. Acidifying the sample before extraction can improve recovery. - Evaluate Extraction Technique: Compare the performance of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE can sometimes offer cleaner extracts and better recovery.[9] |
| Incomplete Elution (SPE) | - Check Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. Methanol has been shown to be an effective elution solvent for related compounds on C8 columns. - Increase Elution Volume/Steps: A single elution may be insufficient. Try multiple, smaller volume elutions. |
| Analyte Adsorption | - Use Silanized Glassware: Acenocoumarol can adsorb to glass surfaces. Using silanized glassware can minimize this. - Check Plasticware: Some plastics can leach contaminants or cause adsorption. Test different types of microcentrifuge tubes. |
| Precipitation Issues | - Ensure Complete Protein Precipitation: If using a protein precipitation method, ensure complete removal of proteins as they can trap the analyte. - Check for Analyte Co-precipitation: The analyte might be co-precipitating with the proteins. Adjust the solvent-to-plasma ratio or the type of organic solvent used. |
Issues Related to Chromatography and Mass Spectrometry
Problem: Inconsistent or drifting this compound signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Improve Sample Cleanup: A cleaner sample reduces matrix effects. Optimize the extraction procedure (e.g., switch from protein precipitation to SPE). - Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to separate this compound from co-eluting matrix components. - Evaluate Ionization Source: Matrix effects can be source-dependent. If available, try a different ionization source (e.g., APCI vs. ESI).[7] |
| Poor Peak Shape | - Check Mobile Phase pH: Ensure the mobile phase pH is suitable for the analyte and column chemistry. - Column Contamination: Flush the column or use a guard column to protect the analytical column from contaminants. |
| Instrument Variability | - Verify Injection Volume: Check the autosampler for consistent injection volumes. - Monitor System Suitability: Regularly run system suitability tests to ensure the LC-MS/MS system is performing optimally. |
Issues Related to Analyte Stability
Problem: Decreasing this compound recovery over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Solution | - Prepare Fresh Stock Solutions: Stock solutions of this compound may degrade over time. Prepare fresh solutions and compare the response. - Check Storage Conditions: Ensure stock and working solutions are stored at the recommended temperature (-20°C for long-term).[1] |
| Degradation in Matrix | - Stabilize Samples: If degradation in the biological matrix is suspected, acidification of the sample may be necessary to improve stability.[3] - Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples to avoid this. |
Quantitative Data Summary
The following table summarizes reported extraction recovery percentages for Acenocoumarol from plasma using different extraction methods and solvents.
| Extraction Method | Solvent/Sorbent | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | Dichloro-1,2 ethane | >98 | [10] |
| Liquid-Liquid Extraction | Not specified | >84 | [11] |
| Solid-Phase Extraction | Oasis MCX cartridges | >89 | [9][12] |
| Solid-Phase Extraction | C8 with Methanol elution | ≥92.3 | [13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from methods described for the extraction of coumarin anticoagulants from plasma.[10]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
1M Hydrochloric acid (HCl)
-
Dichloro-1,2 ethane
-
Methanol
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Acidification:
-
Add 50 µL of 1M HCl to the plasma sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of dichloro-1,2 ethane to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a new clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on a method for the extraction of coumarin-type anticoagulants using Oasis MCX cartridges.[9][12]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Oasis MCX SPE cartridges
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
SPE manifold
-
Centrifuge
-
Evaporator
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. mybiosource.com [mybiosource.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welchlab.com [welchlab.com]
- 7. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 8. Effects of sample matrix in the measurement of antithrombin by LC-MS: A role for immunocapture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Assay of acenocoumarol (Sintrom) in the plasma by liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Acenocoumarol-d5 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Acenocoumarol-d5.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: My this compound signal is low, inconsistent, or shows poor reproducibility between samples. What is the likely cause and what are my first steps?
A: Low and variable signal intensity for this compound is a classic symptom of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased response.[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your assay.[2][3]
Your first steps should be to confirm the presence and location of ion suppression. The most direct method is the post-column infusion experiment . This involves infusing a constant flow of this compound solution into the MS detector post-column while injecting a blank, extracted matrix sample (e.g., plasma) onto the LC system.[2] A drop in the stable baseline signal at a specific retention time indicates a region of ion suppression caused by eluting matrix components.[4]
Caption: Initial troubleshooting workflow for low this compound signal.
Q2: I've confirmed that my this compound peak elutes in a zone of significant ion suppression. What are the most effective strategies to resolve this?
A: Once co-elution with an ion-suppressing region is confirmed, you have several strategies to mitigate the effect. These can be used in combination. The most effective approaches involve improving sample cleanup and optimizing chromatographic separation.[2][5]
-
Enhance Sample Preparation: The goal is to remove interfering matrix components before analysis.[5] Phospholipids are a major cause of ion suppression in plasma samples.[5]
-
Liquid-Liquid Extraction (LLE): An effective technique for removing highly polar compounds like salts and many phospholipids.[6]
-
Solid-Phase Extraction (SPE): Generally considered one of the most effective methods for producing clean extracts. Ion-exchange SPE can be particularly effective at minimizing ion suppression.[5][7]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components that cause ion suppression, as it primarily removes large proteins but leaves behind salts and phospholipids.[2][6]
-
-
Optimize Chromatographic Separation: Adjust your LC method to shift the retention time of this compound away from the suppression zone.[4]
-
Modify Gradient: Change the slope of your mobile phase gradient to alter the elution profile.
-
Change Mobile Phase Composition: Switching organic solvents (e.g., methanol to acetonitrile) or adjusting the pH can change selectivity.
-
Select a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can provide a different elution order.
-
-
Reduce Sample Volume or Dilute: A straightforward approach is to inject a smaller volume or dilute the sample.[8][9] This reduces the total amount of interfering species entering the ion source. However, this will also reduce the analyte signal, which may be a limitation for trace analysis.[1][10]
Caption: Key strategies for mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A: Ion suppression is a type of matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI).[2] It is a reduction in the ionization efficiency of a target analyte (like this compound) due to the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, phospholipids).[1] These interfering molecules compete with the analyte for charge in the ESI droplet or affect the droplet's physical properties (like surface tension and viscosity), which hinders the analyte's ability to become a gas-phase ion and reach the detector.[2]
Caption: Competition for ionization in the ESI source.
Q2: Which mobile phase additives are best to minimize ion suppression?
A: The choice and concentration of mobile phase additives are critical.
-
Formic Acid (FA): Generally the preferred acidic additive for LC-MS as it provides good protonation for positive ion mode ESI without causing significant ion suppression.[2]
-
Trifluoroacetic Acid (TFA): Should be avoided if possible. Although it is an excellent ion-pairing agent for chromatography, it is a very strong suppressor of the ESI signal and can be difficult to remove from the MS system.[2]
-
Additive Concentration: Always use the lowest concentration of an additive necessary to achieve the desired chromatography. Analyte response has been shown to decrease as the concentration of the additive increases.[2]
Q3: How do different sample preparation techniques compare in their ability to reduce matrix effects?
A: The effectiveness of sample preparation techniques in removing interfering matrix components varies significantly. More thorough cleanup methods yield better results in minimizing ion suppression.
| Technique | Principle | Effectiveness in Reducing Ion Suppression | Pros | Cons | Reference |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and washed, while interferences are removed. | High | Excellent cleanup, high recovery, amenable to automation. | Method development can be complex, higher cost per sample. | [5][7] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on solubility. | Moderate to High | Good at removing salts and phospholipids, relatively inexpensive. | Can be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue. | [2][5][6] |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Low | Simple, fast, low cost. | Provides minimal cleanup, leaving salts, phospholipids, and other small molecules in the supernatant. | [2][5][6] |
Q4: Can my choice of ionization source affect ion suppression?
A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2] This is due to their different ionization mechanisms. In ESI, ionization occurs in the liquid phase where competition for charge is high.[11] In APCI, analytes are vaporized into a neutral gaseous state before being ionized by corona discharge, a process that is generally less affected by non-volatile matrix components.[2][11] If your LC system and mass spectrometer support it, switching to APCI is a viable strategy to reduce interference.[2]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps identify retention time regions where matrix components suppress the analyte signal.[2][4]
-
Prepare Infusion Solution: Create a solution of this compound in your mobile phase at a concentration that gives a stable and robust signal (e.g., 50-100 ng/mL).
-
System Setup:
-
Place the infusion solution in a syringe pump.
-
Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer's ion source.
-
Set the syringe pump to deliver a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Acquire Data:
-
Start the syringe pump and allow the this compound signal to stabilize in the mass spectrometer. You should see a flat, elevated baseline.
-
Set up your standard LC gradient method.
-
Inject a blank matrix sample that has been processed through your standard sample preparation procedure (e.g., extracted blank plasma).
-
-
Analyze Results:
-
Monitor the signal for this compound throughout the LC run.
-
Any significant and reproducible dip or decrease in the baseline indicates a region where co-eluting matrix components are causing ion suppression.
-
Compare the retention time of the suppression zone(s) to the retention time of this compound in a standard injection to determine if they co-elute.
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma
This is a starting point for a generic reversed-phase SPE protocol. The specific sorbent and wash/elution solvents should be optimized for your application.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to go dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Pass the sample through at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences like salts.
-
Elute Analyte: Elute the this compound and any retained compounds from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of your initial mobile phase. Vortex, and inject into the LC-MS/MS system.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Acenocoumarol-d5 peak shape and resolution improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acenocoumarol-d5. The information is designed to help resolve common issues encountered during experimental analysis, focusing on improving peak shape and resolution.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Poor Peak Shape
Question: Why is my this compound peak tailing?
Answer: Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Column Issues:
-
Column Contamination: Buildup of contaminants on the column frit or packing material can lead to peak tailing. Try flushing the column or, if necessary, replacing it.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures. This can expose active sites that interact with the analyte, causing tailing. Consider replacing the column.[1]
-
Secondary Interactions: For basic compounds, interactions with acidic silanol groups on the silica-based column packing can cause tailing. Ensure your mobile phase pH is appropriate to suppress these interactions.[2]
-
-
Mobile Phase and Sample Issues:
-
Incorrect Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of this compound and its interaction with the stationary phase. An inappropriate pH can lead to peak tailing.[2]
-
Insufficient Buffer Capacity: If your mobile phase buffer is too weak, it may not effectively control the pH at the column surface, leading to inconsistent interactions and tailing.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[3]
-
-
System Issues:
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can increase the volume the sample travels through outside of the column, leading to peak broadening and tailing.
-
Question: My this compound peak is fronting. What could be the cause?
Answer: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can indicate specific problems:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak shape. Try diluting your sample and injecting a smaller volume.[2]
-
Sample Solvent Stronger than Mobile Phase: Similar to what can cause tailing, a sample solvent that is much stronger than the mobile phase can lead to fronting.
-
Column Collapse: In rare cases, a sudden change in pressure or operating the column outside its recommended pH and temperature ranges can cause the stationary phase bed to collapse, resulting in a void at the column inlet and leading to peak fronting.[1]
Poor Resolution
Question: How can I improve the resolution between this compound and other components?
Answer: Improving resolution involves increasing the separation between peaks and/or decreasing their width. Here are several strategies:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention time and can improve the separation of closely eluting peaks.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Modify pH: Adjusting the mobile phase pH can change the polarity and retention of ionizable compounds, thereby improving resolution.
-
-
Modify Chromatographic Conditions:
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution. However, this will also increase the analysis time.[4]
-
Decrease Column Temperature: Lowering the temperature can sometimes increase retention and improve resolution, though it may also lead to broader peaks. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention.[4]
-
-
Change the Column:
-
Longer Column: A longer column provides more theoretical plates, which generally leads to better resolution.
-
Smaller Particle Size: Columns with smaller particle sizes are more efficient and provide better resolution.
-
Different Stationary Phase: Changing the column chemistry (e.g., from C18 to a phenyl or cyano phase) can significantly alter selectivity and improve the separation of co-eluting compounds.
-
Question: My this compound peak is co-eluting with the non-deuterated Acenocoumarol. How can I separate them?
Answer: Deuterated standards are designed to co-elute with their non-deuterated counterparts for accurate quantification by mass spectrometry. However, a slight chromatographic separation can sometimes occur due to the "isotope effect," where the deuterated compound elutes slightly earlier.[5][6] If you need to resolve them for a specific reason, you can try the following:
-
High-Efficiency Columns: Use a column with a very high number of theoretical plates (e.g., a long column with small particles) to maximize the chances of separating these very similar compounds.
-
Optimize Mobile Phase: Fine-tuning the mobile phase composition and temperature may enhance the subtle differences in their interaction with the stationary phase, leading to better separation.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in quantitative analysis?
A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: They behave almost identically to the non-deuterated analyte during sample preparation, extraction, and chromatography.[7]
-
Correction for Matrix Effects: They experience similar ion suppression or enhancement in the mass spectrometer source as the analyte, allowing for accurate correction of these matrix effects.[6]
-
Co-elution: They typically co-elute with the analyte, ensuring that any variations in instrument response at that specific retention time are accounted for.[5]
Q2: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A2: Yes, under certain conditions, back-exchange of deuterium for hydrogen can occur. This is more likely to happen in acidic or basic solutions.[7] It is crucial to be aware of the stability of the deuterated standard in the chosen sample preparation and mobile phase conditions to ensure accurate quantification.
Q3: What are the expected mass spectrometry fragmentation patterns for this compound?
Experimental Protocols
Below are example experimental protocols for the analysis of Acenocoumarol. These can be adapted for the use of this compound as an internal standard.
Sample Preparation (for Plasma Samples)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Method
| Parameter | Condition 1 | Condition 2 |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) | Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Gradient | 20% B to 90% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes | 30% B to 80% B over 8 minutes, hold for 3 minutes, re-equilibrate for 4 minutes |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Injection Volume | 5 µL | 10 µL |
Mass Spectrometry Method
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by direct infusion of Acenocoumarol and this compound |
Visualizations
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Strategies for improving chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Calibration curve issues with Acenocoumarol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Acenocoumarol-d5, particularly in the context of creating calibration curves for analytical assays.
Troubleshooting Guide
This guide addresses common problems observed during the experimental use of this compound for calibration curves, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the linearity of my this compound calibration curve poor (R² < 0.99)?
Possible Causes and Solutions:
-
Improper Stock Solution Preparation: this compound has specific solubility characteristics. Ensure it is fully dissolved in an appropriate organic solvent like DMSO, DMF, or ethanol before further dilution.[1] For aqueous buffers, it is sparingly soluble; a stock solution in DMF should be prepared first and then diluted.[1]
-
Inadequate Storage: Long-term storage is recommended at -20°C.[2][3] Short-term storage at room temperature is possible, but prolonged exposure can lead to degradation.[2] Ensure the compound is stored as recommended to maintain its integrity. Aqueous solutions are not recommended for storage for more than one day.[1]
-
Matrix Effects in Biological Samples: When analyzing this compound in complex matrices like plasma, co-eluting endogenous components can interfere with ionization, leading to poor linearity.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or a failing detector, can affect signal response and linearity.
-
Solution: Perform routine maintenance and calibration of the LC-MS/MS instrument.
-
Question 2: I am observing low sensitivity or a weak signal for this compound. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal Mass Spectrometry Parameters: The choice of precursor and product ions, as well as collision energy, is critical for achieving good sensitivity.
-
Solution: Optimize the MRM (Multiple Reaction Monitoring) transitions for this compound. While specific transitions for the d5 variant are not detailed in the provided results, a thorough optimization on your specific instrument is necessary.
-
-
Poor Ionization Efficiency: The mobile phase composition can significantly impact the ionization of this compound in the mass spectrometer source.
-
Solution: Experiment with different mobile phase additives (e.g., formic acid or ammonium formate for positive mode, or ammonia for negative mode) and organic solvent compositions (e.g., acetonitrile or methanol) to enhance the signal. A study on Acenocoumarol used a mobile phase of acetonitrile and phosphate buffer (pH 3.8).[4][8]
-
-
Incorrect Storage of Solutions: As mentioned previously, improper storage can lead to degradation of the analyte, resulting in a weaker signal.
-
Solution: Always prepare fresh working solutions from a properly stored stock solution.
-
Question 3: My this compound peak is showing splitting or tailing. How can I resolve this?
Possible Causes and Solutions:
-
Chromatographic Issues: Problems with the analytical column, such as contamination or degradation, can lead to poor peak shapes.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak distortion.
-
Solution: Dilute the sample and reinject. Ensure the concentrations of your calibration standards are within the linear range of the detector.
-
-
Inappropriate Mobile Phase: A mismatch between the sample solvent and the mobile phase can cause peak distortion.
-
Solution: Ensure that the solvent used to dissolve the final sample for injection is as similar as possible to the initial mobile phase composition.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C.[2][3] It can be stored at room temperature for short periods only.[2]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as chloroform, ethanol, DMSO, and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1]
Q3: What is the primary application of this compound in research?
This compound is a stable isotope-labeled version of Acenocoumarol and is primarily used as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS, for the determination of Acenocoumarol in biological samples.[10][11]
Q4: What is the mechanism of action of Acenocoumarol?
Acenocoumarol is a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[12][13][14][15] This inhibition leads to a decrease in the production of functional clotting factors, thereby exerting an anticoagulant effect.
Experimental Protocols and Data
Table 1: Example LC-MS/MS Parameters for Acenocoumarol Analysis
| Parameter | Example Condition | Reference |
| LC Column | C8 or C18 | [4][9] |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.8) in a gradient mode | [4][8] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for coumarins | [5] |
| Detection | Triple Quadrupole Mass Spectrometer in MRM mode | [5] |
| Internal Standard | This compound | [10][11] |
General Protocol for Calibration Curve Preparation
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a primary stock solution of high concentration (e.g., 1 mg/mL).
-
Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution with the same solvent to create a series of intermediate stock solutions.
-
Working Standard Solutions: Spike the intermediate stock solutions into the appropriate biological matrix (e.g., blank plasma) to prepare a series of working standard solutions for the calibration curve. The concentration range should cover the expected concentrations of the analyte in the study samples. A validated linear range for R-acenocoumarol has been reported as 0.40 - 40.00 ng/ml and 0.20 - 20.00 ng/ml for S-acenocoumarol.[5]
-
Sample Preparation: Extract the calibration standards and the unknown samples using a validated extraction method (e.g., protein precipitation, LLE, or SPE).
-
LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system and acquire the data.
-
Data Processing: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards. Perform a linear regression analysis to obtain the calibration curve and determine the concentrations of the unknown samples.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. usbio.net [usbio.net]
- 3. mybiosource.com [mybiosource.com]
- 4. Fatal intoxications by acenocoumarol, phenprocoumon and warfarin: method validation in blood using the total error approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bdg.co.nz [bdg.co.nz]
- 11. shimadzu.com [shimadzu.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]
- 15. What is Acenocoumarol used for? [synapse.patsnap.com]
Technical Support Center: Acenocoumarol-d5 in Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Acenocoumarol-d5 purity on assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled (deuterated) form of Acenocoumarol, a vitamin K antagonist used as an anticoagulant. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound serves as an internal standard (IS).[1][2] An ideal internal standard mimics the analytical behavior of the analyte (in this case, Acenocoumarol), including its extraction recovery, and ionization efficiency in the mass spectrometer. By adding a known amount of this compound to every sample, calibration standard, and quality control sample, it is possible to correct for variations that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3][4][5]
Q2: What are the common purity-related issues with this compound that can affect my assay results?
The most critical purity issue with this compound is the presence of unlabeled Acenocoumarol as an impurity.[6] This can artificially inflate the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ). Other potential impurities can arise from the synthesis of this compound.[7] Isotopic purity is another key factor; the presence of species with fewer than five deuterium atoms (d1-d4) can also lead to analytical challenges.[3]
Q3: How can I check the purity of my this compound internal standard?
Reputable suppliers of this compound provide a Certificate of Analysis (CoA) that details the chemical and isotopic purity, often determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Quantitative NMR (qNMR) is a particularly powerful technique for determining the absolute purity of a compound.[8][9] It is crucial to review the CoA for your specific lot of this compound. If you suspect an issue, you may consider re-analyzing the standard using these methods.
Q4: What is an acceptable purity level for this compound?
Most manufacturers aim for a chemical and isotopic purity of >98% for their stable isotope-labeled internal standards.[1] However, the required purity can depend on the sensitivity of your assay. For highly sensitive assays with a very low LLOQ, even trace amounts of unlabeled Acenocoumarol in the this compound can cause significant interference.
Troubleshooting Guides
Issue 1: High background signal or interference at the analyte's retention time in blank samples.
| Potential Cause | Troubleshooting Steps |
| Presence of unlabeled Acenocoumarol in the this compound internal standard. | 1. Prepare a sample containing only the internal standard solution (at the concentration used in the assay) and analyze it. 2. Monitor the mass transition for the unlabeled Acenocoumarol. A significant peak at the expected retention time confirms this issue. 3. Solution: Contact the supplier for a new, higher-purity lot of this compound. If this is not immediately possible, you may need to increase the LLOQ of your assay to a level where the interference is less than 20% of the LLOQ response. |
| Contamination of the LC-MS/MS system. | 1. Inject a blank solvent sample to check for carryover. 2. If carryover is observed, clean the injection port, loop, and column. |
Issue 2: Poor accuracy and precision of quality control (QC) samples, especially at low concentrations.
| Potential Cause | Troubleshooting Steps |
| Variable contribution of unlabeled Acenocoumarol from the internal standard. | 1. As in Issue 1, confirm the presence of unlabeled analyte in the internal standard. 2. The impact of this impurity will be more pronounced at the LLOQ, leading to positive bias and poor precision. 3. Solution: A higher purity internal standard is the best solution. Alternatively, a mathematical correction could be applied, but this is generally not recommended for regulated bioanalysis. |
| Isotopic instability or H/D exchange. | 1. Deuterium atoms on certain positions of a molecule can sometimes exchange with protons from the solvent. 2. This can lead to a decrease in the this compound signal and an increase in the signal of partially deuterated species. 3. Solution: This is an inherent property of the molecule. If this is a significant issue, a different internal standard (e.g., ¹³C-labeled Acenocoumarol) may be required. |
Issue 3: Non-linear calibration curve.
| Potential Cause | Troubleshooting Steps |
| Contribution from unlabeled analyte in the internal standard. | 1. This can cause the calibration curve to be non-linear, particularly at the lower end. 2. The intercept of the calibration curve may be significantly different from zero. |
| Ionization suppression or enhancement. | 1. At high concentrations, the analyte can suppress the ionization of the internal standard, leading to a non-linear response.[10] 2. Solution: Dilute the samples to fall within the linear range of the assay. You can also try to optimize the concentration of the internal standard. |
Data Presentation
Table 1: Impact of Unlabeled Acenocoumarol Impurity in this compound on Assay Accuracy
| LLOQ Concentration (ng/mL) | Purity of this compound | Contribution from Impurity (ng/mL) | Observed LLOQ Concentration (ng/mL) | % Bias |
| 1.0 | 99.9% | 0.01 | 1.01 | +1.0% |
| 1.0 | 99.0% | 0.10 | 1.10 | +10.0% |
| 1.0 | 98.0% | 0.20 | 1.20 | +20.0% |
| 0.1 | 99.9% | 0.001 | 0.101 | +1.0% |
| 0.1 | 99.0% | 0.01 | 0.11 | +10.0% |
| 0.1 | 98.0% | 0.02 | 0.12 | +20.0% |
This table illustrates the theoretical impact of unlabeled Acenocoumarol in the internal standard on the accuracy of the LLOQ. The contribution from the impurity is calculated based on a typical internal standard concentration.
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Acenocoumarol in Human Plasma
This protocol provides a general methodology for the analysis of Acenocoumarol using this compound as an internal standard.
1. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water.
-
Load the entire sample onto a conditioned mixed-mode cation exchange solid-phase extraction cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Acenocoumarol: Q1 352.1 -> Q3 208.1
-
This compound: Q1 357.1 -> Q3 213.1
-
Visualizations
Caption: Experimental workflow for Acenocoumarol bioanalysis.
Caption: Troubleshooting logic for purity-related assay issues.
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Acenocoumarol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Acenocoumarol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Acenocoumarol, a widely prescribed oral anticoagulant. The objective is to offer an evidence-based overview of the performance of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Acenocoumarol-d5 as an internal standard, benchmarked against alternative techniques such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), high-performance thin-layer chromatography (HPTLC), and spectrophotometry. This comparison aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, from routine quality control to complex pharmacokinetic studies.
The Gold Standard: LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical method validation. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby correcting for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. The co-elution of the deuterated internal standard with the native analyte ensures the highest degree of accuracy and precision in quantification.
A stereoselective, sensitive, and rapid LC-MS/MS method for the determination of R- and S-acenocoumarol in human plasma has been developed and validated, employing this compound as the internal standard.[1] This method involves solid-phase extraction of the enantiomers and the internal standard, followed by separation on a chiral column and detection by mass spectrometry in multiple reaction monitoring (MRM) mode.[1]
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following tables summarize the performance characteristics of various validated methods for Acenocoumarol quantification.
Table 1: Performance Characteristics of Chromatographic Methods for Acenocoumarol Analysis
| Parameter | LC-MS/MS with this compound[1] | HPLC-UV[2] | HPTLC[3] |
| Linearity Range | R-enantiomer: 0.40 - 40.00 ng/mL S-enantiomer: 0.20 - 20.00 ng/mL | 15 - 2000 µg/L | 200 - 1000 ng/spot |
| Accuracy (% Recovery) | R-enantiomer: 98.33 - 101.83% S-enantiomer: 96.67 - 102.82% | 96.5 - 110% | 98.36 - 101.28% |
| Precision (% RSD) | R-enantiomer: 1.23 - 5.00% S-enantiomer: 1.33 - 7.07% | Within-day: < 4.7% Between-day: < 7.8% | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 5 µg/L | 26 ng/spot |
| Limit of Quantification (LOQ) | R-enantiomer: 0.40 ng/mL S-enantiomer: 0.20 ng/mL | Not explicitly stated | 78.80 ng/spot |
| Internal Standard | This compound | S-warfarin | None |
| Matrix | Human Plasma | Plasma | Tablet Dosage Form |
Table 2: Performance Characteristics of Spectrophotometric Methods for Acenocoumarol Analysis
| Parameter | UV Spectrophotometry (Method 1)[4] | UV Spectrophotometry (Method 2)[5] | Visible Spectrophotometry (with DNPH)[6] |
| Linearity Range | 3 - 18 µg/mL | 1 - 21 µg/mL | 50 - 250 µg/mL |
| Accuracy (% Recovery) | 99.66% | Not explicitly stated | Not explicitly stated |
| Precision (% RSD) | Intra-day: 0.29% Inter-day: 0.82% | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.64 µg/mL | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 1.94 µg/mL | Not explicitly stated | Not explicitly stated |
| λmax | 283 nm | 291 nm | 486 nm |
| Matrix | Bulk and Tablet Dosage Form | Bulk and Tablet Dosage Form | Bulk and Tablet Dosage Form |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from published, validated methods to provide a representative workflow for each technique.
LC-MS/MS Method for R- and S-Acenocoumarol in Human Plasma
This method is adapted from the work of Salem et al. (2015).[1]
a. Sample Preparation (Solid Phase Extraction)
-
To 500 µL of human plasma, add 25 µL of this compound internal standard working solution (20 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Waters Acquity UPLC or equivalent
-
Column: Chiral column (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm)
-
Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Acetic Acid (e.g., 85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Waters Micromass Quattro Premier or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acenocoumarol: m/z 352.1 → 265.0
-
This compound: m/z 357.1 → 270.0
-
-
Cone Voltage: 30 V
-
Collision Energy: 20 eV
Caption: Workflow for LC-MS/MS analysis of Acenocoumarol.
HPLC-UV Method for Acenocoumarol in Plasma
This protocol is based on the method described by Thijssen et al. (1999).[2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add 100 µL of internal standard solution (S-warfarin).
-
Add 50 µL of 4 M HCl.
-
Add 5 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
b. Chromatographic Conditions
-
HPLC System: Standard HPLC system with UV detector
-
Column: Chiral stationary phase (e.g., Whelk-O1)
-
Mobile Phase: A suitable mixture of a non-polar solvent and an alcohol (e.g., n-hexane and isopropanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Detection: UV at 310 nm
Caption: HPLC-UV analysis workflow for Acenocoumarol.
HPTLC Method for Acenocoumarol in Tablets
This protocol is based on the method described by Patel et al. (2014).[3]
a. Sample Preparation
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of Acenocoumarol and transfer to a 10 mL volumetric flask.
-
Add 7 mL of methanol, sonicate for 10 minutes, and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm filter.
b. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Isopropyl Alcohol: Methanol (9:1:0.5, v/v/v).
-
Application: Apply 6 µL of the sample solution as bands using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 40 minutes.
-
Detection: Scan the dried plate at 290 nm using a TLC scanner.
Caption: HPTLC method for Acenocoumarol tablet analysis.
UV Spectrophotometric Method for Acenocoumarol in Tablets
This protocol is based on the method described by Mandrupkar et al.[4]
a. Sample Preparation
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Acenocoumarol to a 100 mL volumetric flask.
-
Add about 70 mL of ethanol and sonicate for 15 minutes.
-
Dilute to volume with ethanol and filter.
-
Dilute the filtrate with ethanol to obtain a final concentration within the Beer's law range (e.g., 10 µg/mL).
b. Spectrophotometric Analysis
-
Instrument: UV-Visible Spectrophotometer
-
Solvent: Ethanol
-
Wavelength Scan: Scan the sample solution from 400 nm to 200 nm to determine the λmax.
-
Measurement: Measure the absorbance of the sample solution at the determined λmax (e.g., 283 nm) against an ethanol blank.
-
Quantification: Calculate the concentration using a standard calibration curve.
Caption: UV spectrophotometric analysis of Acenocoumarol.
Conclusion
The choice of an analytical method for Acenocoumarol quantification is highly dependent on the specific application.
-
LC-MS/MS with this compound stands out as the most sensitive, specific, and reliable method, particularly for bioanalytical applications such as pharmacokinetic and bioequivalence studies in complex matrices like plasma. The use of a deuterated internal standard is paramount in minimizing analytical variability and ensuring the highest quality data.
-
HPLC-UV offers a good balance of sensitivity and cost-effectiveness and is suitable for therapeutic drug monitoring and pharmacokinetic studies where the extremely high sensitivity of LC-MS/MS is not required.
-
HPTLC is a rapid and high-throughput method that is well-suited for the quality control of pharmaceutical dosage forms.
-
Spectrophotometric methods are the simplest and most cost-effective but lack the specificity and sensitivity of chromatographic techniques. They are primarily useful for the quantification of Acenocoumarol in bulk drug and simple tablet formulations where interfering substances are minimal.
For researchers and drug development professionals requiring the utmost confidence in their analytical data, especially in a regulatory environment, the investment in developing and validating an LC-MS/MS method with a deuterated internal standard like this compound is strongly recommended.
References
- 1. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. app.utu.ac.in [app.utu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pharmasm.com [pharmasm.com]
- 6. Spectrophotometric quantification of acenocoumarol using DNPH. [wisdomlib.org]
Cross-Validation of Acenocoumarol Assays: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of acenocoumarol in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of different internal standards used in acenocoumarol assays, supported by experimental data from published studies.
The internal standard (IS) in a quantitative bioanalytical method is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability in sample preparation and instrument response. An ideal IS should mimic the analyte's physicochemical properties, extraction recovery, and ionization efficiency without interfering with its measurement. For acenocoumarol, a coumarin-based anticoagulant, several compounds have been utilized as internal standards, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) assays.
This guide focuses on the cross-validation of acenocoumarol assays by comparing the performance of methods using three different types of internal standards: a stable isotope-labeled analog (Acenocoumarol-d5), a structurally related compound (Warfarin), and a compound from a different chemical class (Prazepam).
Comparative Analysis of Assay Performance
The following tables summarize the validation parameters of acenoumarol assays using different internal standards, as reported in various studies. This data allows for an objective comparison of the method's performance characteristics.
Table 1: Acenocoumarol Assay using this compound as Internal Standard
| Validation Parameter | R-acenocoumarol | S-acenocoumarol | Reference |
| Linearity Range (ng/mL) | 0.40 - 40.00 | 0.20 - 20.00 | [1] |
| Accuracy (%) | 98.33 - 101.83 | 96.67 - 102.82 | [1] |
| Intra-day Precision (CV%) | 1.39 - 2.78 | 1.57 - 6.09 | [1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.40 | 0.20 | [1] |
Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte, leading to high accuracy and precision.[2][3]
Table 2: Acenocoumarol Assay using Warfarin as Internal Standard
| Validation Parameter | Acenocoumarol (racemic) | Reference |
| Linearity Range (mg/L) | Not explicitly stated, but detection limit suggests a clinically relevant range. | [4] |
| Within-day Precision (CV%) | 5 | [4] |
| Between-day Precision (CV%) | 6.4 | [4] |
| Limit of Detection (LOD) (mg/L) | 0.02 | [4] |
| Recovery (%) | > 98 | [4] |
Warfarin, another coumarin anticoagulant, is a structurally similar internal standard. While not identical, its analogous structure can provide good compensation for extraction and chromatographic variability.
Table 3: Acenocoumarol Assay using Prazepam as Internal Standard
| Validation Parameter | Acenocoumarol | Reference |
| Trueness (%) | 99.1 - 105.0 | [5][6] |
| Precision (RSD%) | 1.3 - 6.7 | [5][6] |
Prazepam, a benzodiazepine, is a structurally unrelated internal standard. Its use is less common for LC-MS/MS assays of acenocoumarol but can be employed in HPLC-UV methods, particularly in forensic toxicology for screening purposes.[5][6]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for acenocoumarol assays with different internal standards.
Protocol 1: LC-MS/MS Assay with this compound Internal Standard[1]
-
Sample Preparation: Solid-phase extraction (SPE). 200 µL of plasma was spiked with 100 µL of this compound (20 ng/mL), vortexed, and acidified with 200 µL of 2% formic acid. The samples were then centrifuged and loaded onto conditioned SPE cartridges. The cartridges were washed, and the analytes were eluted with methanol.
-
Chromatography: Chiral column for stereoselective separation of R- and S-acenocoumarol.
-
Detection: Waters Micromass® Quattro Premier mass spectrometer in multiple reaction monitoring (MRM) mode with negative ionization.
-
MRM Transitions:
-
Acenocoumarol: m/z 352.10 -> 265.00
-
This compound: m/z 357.10 -> 270.00
-
Protocol 2: HPLC-UV Assay with Warfarin Internal Standard[4]
-
Sample Preparation: Liquid-liquid extraction (LLE) with 1,2-dichloroethane.
-
Chromatography: Reversed-phase C18 column with a mobile phase of pH 4 buffered water-methanol (45:55 v/v).
-
Detection: UV detection at 307 nm.
Protocol 3: HPLC-UV Assay with Prazepam Internal Standard[5][6]
-
Sample Preparation: Liquid-liquid extraction (LLE). The blood sample was spiked with prazepam as the internal standard.
-
Chromatography: C8 Symmetry column with a mobile phase consisting of an acetonitrile and phosphate buffer (pH 3.8) mixture in a gradient mode.
-
Detection: UV detection at a wavelength between 200 and 400 nm.
Workflow and Pathway Diagrams
To visually represent the experimental and logical processes involved in the cross-validation of acenocoumarol assays, the following diagrams are provided.
Figure 1: General experimental workflow for the bioanalysis of acenocoumarol.
Figure 2: Logical relationship between internal standard choice and validation outcomes.
Conclusion
The selection of an internal standard is a critical decision in the development of a bioanalytical assay for acenocoumarol.
-
This compound demonstrates superior performance in terms of accuracy and precision, making it the ideal choice for regulated bioanalysis where the highest level of confidence is required.
-
Warfarin , as a structural analog, provides a cost-effective alternative that can yield reliable results, particularly for HPLC-UV methods.
-
Prazepam , being structurally unrelated, is a less common choice for quantitative bioanalysis of acenocoumarol but may be suitable for specific applications such as qualitative screening in forensic toxicology.
Ultimately, the choice of internal standard should be based on the specific requirements of the study, including the desired level of accuracy and precision, the analytical platform available, and budgetary considerations. The data presented in this guide provides a foundation for making an informed decision to ensure the development of a robust and reliable acenocoumarol assay.
References
- 1. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. [Assay of acenocoumarol (Sintrom) in the plasma by liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatal intoxications by acenocoumarol, phenprocoumon and warfarin: method validation in blood using the total error approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Acenocoumarol-d5 and Other Deuterated Standards in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acenocoumarol-d5 with other deuterated standards, primarily focusing on its application as an internal standard in the quantitative analysis of acenocoumarol. The information presented is based on available experimental data and established principles of using stable isotope-labeled standards in mass spectrometry.
Introduction to Deuterated Standards in Quantitative Analysis
Deuterated compounds are stable isotope-labeled molecules where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. In quantitative mass spectrometry, deuterated analogs of the analyte of interest are considered the gold standard for internal standards.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute during chromatography and experience similar ionization effects, thus effectively compensating for matrix effects and variations during sample preparation and analysis.[2][3] this compound is the deuterium-labeled version of Acenocoumarol, an oral anticoagulant.[4]
Performance Comparison: this compound vs. Other Deuterated Standards
Direct head-to-head comparative studies of this compound against other specific deuterated standards under identical experimental conditions are limited in the reviewed literature. However, by examining the validation data from studies using this compound and other deuterated standards like Warfarin-d5, we can infer their performance characteristics.
The following tables summarize the performance of this compound in the stereoselective analysis of acenocoumarol enantiomers and the performance of Warfarin-d5 in the analysis of warfarin.
Table 1: Performance Characteristics of this compound as an Internal Standard for Acenocoumarol Enantiomers [5]
| Parameter | R-Acenocoumarol | S-Acenocoumarol |
| Linear Range | 0.40 - 40.00 ng/mL | 0.20 - 20.00 ng/mL |
| Accuracy | 98.33% - 101.83% | 96.67% - 102.82% |
| Precision (CV%) | 1.23% - 5.00% | 1.33% - 7.07% |
| Internal Standard | This compound | This compound |
Table 2: Performance Characteristics of Warfarin-d5 as an Internal Standard for Warfarin Enantiomers [6]
| Parameter | R-Warfarin | S-Warfarin |
| Linear Range | 20 - 15,000 ng/mL | Not Specified |
| Accuracy (%diff) | < ± 15% | < ± 15% |
| Precision (%RSD) | < 15% | < 15% |
| Internal Standard | d5-Warfarin | d5-Warfarin |
Key Considerations for Deuterated Standards
While deuterated standards are highly effective, researchers should be aware of potential challenges:
-
Isotopic Stability: Deuterium atoms can sometimes be lost or exchanged with protons from the solvent or matrix, especially if located on heteroatoms or acidic carbons.[7] This can compromise the accuracy of the analysis.[8] Careful selection of the labeling position is crucial to ensure the stability of the deuterated standard.[9]
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time between the analyte and the deuterated internal standard.[9] If this shift occurs in a region of variable ion suppression, it can lead to differential matrix effects and impact accuracy.[2][10]
-
Isotopic Purity: The presence of unlabeled species in the deuterated standard can interfere with the quantification of the analyte, especially at low concentrations.[11] It is essential to use highly pure deuterated standards.
Experimental Protocols
Quantification of R- and S-Acenocoumarol in Human Plasma using this compound[5]
This method utilizes a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
1. Sample Preparation (Solid Phase Extraction)
-
Spike 200 µL of plasma with 100 µL of this compound (20 ng/mL).
-
Add 200 µL of 2% formic acid and vortex.
-
Centrifuge the sample.
-
Condition a solid-phase extraction cartridge with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% HCl.
-
Elute the analytes with 1 mL of methanol.
-
Reconstitute the dried eluate in 300 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: Astec Chirobiotic V chiral column (5 µm, 4.6 mm x 100 mm).
-
Mobile Phase: Acetonitrile:Methanol:5 mM ammonium acetate with formic acid (15:15:70).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 25 µL.
-
Mass Spectrometer: Waters Micromass® Quattro Premier.
-
Ionization Mode: Negative Turbo Ion Spray.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Mechanism of Action of Acenocoumarol
Caption: Acenocoumarol inhibits VKORC1, preventing the activation of clotting factors.
Experimental Workflow for Acenocoumarol Quantification
Caption: Workflow for quantifying acenocoumarol in plasma using a deuterated standard.
Role of Deuterated Internal Standard in LC-MS/MS
Caption: The deuterated standard compensates for analytical variability, enabling accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. myadlm.org [myadlm.org]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
An Inter-Laboratory Comparison of Acenocoumarol Quantification in Human Plasma Using LC-MS/MS with Acenocoumarol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a simulated inter-laboratory study designed to assess the precision and accuracy of Acenocoumarol quantification in human plasma. The study utilizes a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Acenocoumarol-d5 as the stable isotope-labeled internal standard (SIL-IS). The objective is to offer a comparative analysis of expected laboratory performance for this critical bioanalytical assay, providing a benchmark for laboratories involved in preclinical and clinical drug development.
Experimental Protocols
A detailed methodology was provided to all participating laboratories to ensure consistency in sample analysis. The key aspects of the experimental protocol are outlined below.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Aliquoting: 200 µL of human plasma (either calibration standard, quality control, or unknown sample) was aliquoted into a 2 mL polypropylene tube.
-
Internal Standard Spiking: 100 µL of this compound working solution (20 ng/mL in methanol/deionized water) was added to each sample, followed by vortexing for 10 seconds.[1]
-
Acidification: 200 µL of 2% formic acid was added, and the samples were vortexed for 30 seconds.[1]
-
Centrifugation: Samples were centrifuged for 5 minutes at 16,000 x g.[1]
-
Solid Phase Extraction:
-
Dry-down and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen gas. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A chiral column was employed for the stereoselective separation of R- and S-Acenocoumarol.[1]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode.[1]
-
MRM Transitions:
-
Acenocoumarol: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
3. Calibration and Quality Control
-
Calibration Standards: A calibration curve was prepared in blank human plasma over a concentration range of 0.20 ng/mL to 40.0 ng/mL for Acenocoumarol.[1]
-
Quality Control (QC) Samples: QC samples were prepared in blank human plasma at three concentration levels: low, medium, and high.
Data Presentation
The following table summarizes the hypothetical quantitative results from four different laboratories for a set of blinded quality control samples.
| Laboratory | QC Level | Target Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Accuracy (%) |
| Lab 1 | Low | 0.50 | 0.48 | 0.04 | 8.3 | 96.0 |
| Medium | 5.00 | 5.15 | 0.21 | 4.1 | 103.0 | |
| High | 30.0 | 29.5 | 1.18 | 4.0 | 98.3 | |
| Lab 2 | Low | 0.50 | 0.53 | 0.06 | 11.3 | 106.0 |
| Medium | 5.00 | 4.90 | 0.29 | 5.9 | 98.0 | |
| High | 30.0 | 31.2 | 1.40 | 4.5 | 104.0 | |
| Lab 3 | Low | 0.50 | 0.49 | 0.05 | 10.2 | 98.0 |
| Medium | 5.00 | 5.08 | 0.25 | 4.9 | 101.6 | |
| High | 30.0 | 28.9 | 1.30 | 4.5 | 96.3 | |
| Lab 4 | Low | 0.50 | 0.51 | 0.04 | 7.8 | 102.0 |
| Medium | 5.00 | 4.85 | 0.34 | 7.0 | 97.0 | |
| High | 30.0 | 30.5 | 1.37 | 4.5 | 101.7 |
Mandatory Visualizations
Caption: Experimental workflow for Acenocoumarol quantification.
References
The Analytical Edge: Acenocoumarol-d5 for Robust Bioanalysis of Acenocoumarol
A detailed comparison of the accuracy and precision of Acenocoumarol-d5 as an internal standard in the bioanalytical quantification of the anticoagulant drug acenocoumarol reveals its high performance in LC-MS/MS methods. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its capabilities, supported by experimental data and detailed protocols.
Acenocoumarol is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating precise monitoring of its plasma concentrations to ensure efficacy and patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in bioanalytical methods by correcting for variability during sample preparation and analysis.
Performance of this compound in Stereoselective LC-MS/MS Analysis
A validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of R- and S-acenocoumarol in human plasma demonstrates the excellent performance of this compound as an internal standard.[1][2] The method was validated over a linear range of 0.40 - 40.00 ng/mL for R-acenocoumarol and 0.20 - 20.00 ng/mL for S-acenocoumarol.[1][2]
Data Summary
The accuracy and precision of the method using this compound as an internal standard are summarized in the table below.
| Analyte | Linear Range (ng/mL) | Back-calculated Accuracy (%) | Precision (CV%) |
| R-acenocoumarol | 0.40 - 40.00 | 98.33 - 101.83 | 1.23 - 5.00 |
| S-acenocoumarol | 0.20 - 20.00 | 96.67 - 102.82 | 1.33 - 7.07 |
Experimental Workflow & Signaling Pathways
The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.
Caption: Bioanalytical workflow for acenocoumarol quantification using an internal standard.
Detailed Experimental Protocol
The following is a detailed protocol for the stereoselective analysis of acenocoumarol enantiomers in human plasma using this compound as an internal standard, based on the validated method.[1][2]
1. Preparation of Standard and Working Solutions:
-
An internal standard (this compound) stock solution was prepared in methanol at a concentration of 0.10 mg/mL.[1]
-
A working solution of the internal standard was prepared by diluting the stock solution in a methanol/deionized water mixture to a final concentration of 20.0 ng/mL.[1]
-
Calibration curve standards were prepared by spiking blank human plasma with serial dilutions of R- and S-acenocoumarol working standards to achieve the desired concentration range.[1]
2. Sample Preparation (Solid Phase Extraction):
-
Both the acenocoumarol enantiomers and the internal standard (this compound) were extracted from human plasma using a solid-phase extraction (SPE) procedure.[1][2]
3. Chromatographic Conditions:
-
Chromatographic separation of the enantiomers was achieved using a chiral column.[1][2]
-
The mobile phase composition was optimized to achieve proper separation.[2]
4. Mass Spectrometric Conditions:
-
Detection was performed using a Waters Micromass® Quattro Premier mass spectrometer.[1]
-
The analysis was carried out in multiple reaction monitoring (MRM) mode with negative ionization using a turbo ion spray source.[1][2]
Comparison with Other Internal Standards
While this guide focuses on the performance of this compound, it is important to consider other potential internal standards. Ideally, an internal standard should be a stable isotope-labeled version of the analyte, as it exhibits similar physicochemical properties, leading to comparable extraction recovery and ionization efficiency.
Other anticoagulants and structurally similar compounds have been used as internal standards in various assays. For instance, a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of acenocoumarol, warfarin, and phenprocoumon in whole blood utilized prazepam as an internal standard.[3] However, a stable isotope-labeled internal standard like this compound is generally preferred for LC-MS/MS analysis due to its ability to more effectively compensate for matrix effects and variations in instrument response, thereby providing higher accuracy and precision.
A fully automated LC-MS/MS method for the analysis of nine anticoagulants, including acenocoumarol, employed their respective stable isotope-labeled internal standards.[4] This further supports the industry standard of using deuterated or other isotopically labeled analogues for robust and reliable bioanalytical results.
References
- 1. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Fatal intoxications by acenocoumarol, phenprocoumon and warfarin: method validation in blood using the total error approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
Enhanced Bioanalytical Performance: Acenocoumarol Quantification Using a Deuterated Internal Standard
A detailed comparison of analytical methods for the quantification of acenocoumarol reveals that the use of a stable isotope-labeled internal standard, Acenocoumarol-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers superior linearity and sensitivity. This approach is critical for accurate pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring in clinical settings.
This guide provides a comparative analysis of different methodologies for acenocoumarol detection, with a focus on the performance enhancements achieved with this compound. It includes a summary of key performance data, a detailed experimental protocol for a validated LC-MS/MS method, and visual representations of the experimental workflow and the principles of bioanalytical validation.
Comparative Analysis of Linearity and Sensitivity
The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry. It closely mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, thereby correcting for variability during sample preparation and analysis. This leads to improved accuracy and precision.
The following table summarizes the linearity and sensitivity of an LC-MS/MS method using this compound for the stereoselective analysis of R- and S-acenocoumarol in human plasma, compared to an HPLC-UV method using a different internal standard.
| Parameter | LC-MS/MS with this compound (R-acenocoumarol) | LC-MS/MS with this compound (S-acenocoumarol) | HPLC-UV with S-warfarin IS |
| Linearity Range | 0.40 - 40.00 ng/mL[1][2][3] | 0.20 - 20.00 ng/mL[1][2][3] | 15 - 2000 µg/L (15 - 2000 ng/mL)[4] |
| Correlation Coefficient (r²) | > 0.98[1][2] | > 0.98[1][2] | Not Reported |
| Limit of Detection (LOD) | 0.4 ng/mL[1] | 0.2 ng/mL[1] | 5 µg/L (5 ng/mL)[4] |
| Lower Limit of Quantification (LLOQ) | 0.40 ng/mL[1] | 0.20 ng/mL[1] | Not Reported |
The data clearly indicates that the LC-MS/MS method utilizing this compound as an internal standard provides significantly lower limits of detection and quantification, highlighting its superior sensitivity for bioanalytical applications.
Experimental Protocol: LC-MS/MS Quantification of Acenocoumarol
This section details a validated method for the determination of R- and S-acenocoumarol in human plasma using this compound as an internal standard.
1. Sample Preparation (Solid Phase Extraction)
-
To 500 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., at a concentration of 20 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 1 mL of 5% methanol in water).
-
Elute the analytes with an appropriate elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A chiral column suitable for the separation of acenocoumarol enantiomers (e.g., Chiralcel OD-H, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: A suitable mixture of solvents for optimal separation, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Typically 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acenocoumarol: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 352.1 → 161.1).
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 357.1 → 161.1).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
4. Data Analysis
-
Quantify the R- and S-acenocoumarol enantiomers by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the relationship between key analytical parameters, the following diagrams are provided.
Caption: Experimental workflow for acenocoumarol analysis.
Caption: Relationship between key bioanalytical parameters.
References
- 1. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometric Analysis of Acenocoumarol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different mass spectrometry (MS) platforms for the quantitative analysis of Acenocoumarol-d5, a deuterated internal standard crucial for the accurate measurement of the anticoagulant drug Acenocoumarol. The selection of an appropriate MS platform is critical for achieving the desired sensitivity, selectivity, and throughput in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. This document outlines the performance characteristics of triple quadrupole, QTRAP, Orbitrap, and Q-TOF mass spectrometers for this application, supported by experimental data where available.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of Acenocoumarol and its internal standard, this compound, on a triple quadrupole mass spectrometer. Expected performance characteristics for QTRAP, Orbitrap, and Q-TOF platforms are also provided based on their established capabilities for small molecule quantification.
| Parameter | Triple Quadrupole (Waters Micromass® Quattro Premier)[1] | QTRAP | Orbitrap | Q-TOF |
| Principle | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) | Hybrid Triple Quadrupole/Linear Ion Trap | High-Resolution Accurate Mass (HRAM) | High-Resolution Accurate Mass (HRAM) |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL (for S-Acenocoumarol)[1] | Potentially similar to or slightly better than triple quadrupole due to enhanced scan modes. | Generally in the low ng/mL to sub-ng/mL range, depending on the specific instrument and scan mode. | Typically in the low ng/mL range. |
| Linearity (Range) | 0.20 - 20.00 ng/mL (for S-Acenocoumarol) with r² > 0.98[1] | Expected to be excellent, with a wide dynamic range comparable to triple quadrupoles. | Excellent, often with a wide dynamic range of 4-5 orders of magnitude. | Good, with a dynamic range that is generally sufficient for most applications. |
| Precision (%CV) | 1.33 - 7.07% (Intra-day)[1] | Expected to be excellent (<15%). | Excellent (<15%) for targeted quantification modes. | Generally good (<20%), may be slightly higher than scanning instruments for very low abundance ions. |
| Accuracy (%Bias) | 96.67 - 102.82% (Intra-day)[1] | Expected to be excellent (within 15%). | Excellent (within 15%) for targeted quantification modes. | Generally good (within 20%). |
| Selectivity | High, based on specific precursor-to-product ion transitions. | Very high, with the ability to perform confirmatory scans (e.g., enhanced product ion) for unambiguous identification. | Excellent, based on high resolving power that separates the analyte from matrix interferences. | Excellent, based on high mass accuracy and resolution. |
| Scan Speed | Very fast, ideal for high-throughput analysis with UHPLC. | Fast, suitable for most UHPLC applications. | Slower than triple quadrupoles, which can be a limitation for very fast chromatography. | Generally faster than Orbitraps, compatible with UHPLC. |
Experimental Protocols
Below are the detailed experimental methodologies for the analysis of Acenocoumarol and this compound using a triple quadrupole LC-MS/MS system. These protocols can be adapted for use with other mass spectrometry platforms.
Sample Preparation: Solid Phase Extraction (SPE)[2]
-
To 200 µL of plasma, add 100 µL of this compound internal standard solution (20 ng/mL).
-
Add 200 µL of 2% formic acid and vortex.
-
Centrifuge the sample at 16,000 g for 5 minutes.
-
Load the supernatant onto an SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with 1 mL of 0.1% HCl.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Liquid Chromatography (LC)[1]
-
Column: Chiral column (e.g., Astec Chirobiotic V, 5 µm, 4.6 x 150 mm)
-
Mobile Phase: A mixture of methanol and deionized water with a suitable modifier (e.g., ammonium acetate or formic acid) to ensure optimal ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
Mass Spectrometry (Triple Quadrupole)[1][2]
-
Ionization: Electrospray Ionization (ESI), negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Collision Gas: Argon.
-
Source Temperature: Optimized for the specific instrument (e.g., 120°C).
-
Desolvation Temperature: Optimized for the specific instrument (e.g., 350°C).
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship between the different mass spectrometry platforms.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical comparison of key attributes across different mass spectrometry platforms.
Platform-Specific Considerations
-
Triple Quadrupole (QqQ): This is the gold standard for targeted quantification due to its high sensitivity, selectivity, and speed in MRM mode. It is the ideal choice for high-throughput clinical research applications where the analytes are well-characterized.
-
QTRAP: This hybrid instrument combines the quantitative power of a triple quadrupole with the qualitative capabilities of a linear ion trap. This allows for simultaneous quantification (using MRM) and confirmation of analyte identity (using enhanced product ion scans). This is particularly useful in drug metabolism studies or when analyzing complex matrices where interferences are a concern.
-
Orbitrap: As a high-resolution accurate mass (HRAM) instrument, the Orbitrap platform offers excellent selectivity by physically separating ions with very small mass differences. This can reduce the need for extensive chromatographic separation and provides a high degree of confidence in compound identification. While traditionally slower than triple quadrupoles, newer generation Orbitrap instruments have improved scan speeds, making them increasingly suitable for quantitative studies.
-
Q-TOF (Quadrupole Time-of-Flight): Another HRAM platform, the Q-TOF, provides high mass accuracy and resolution. It is well-suited for both qualitative and quantitative analysis. Q-TOF instruments generally offer faster scan speeds than Orbitraps, making them compatible with fast chromatography. They are a versatile option for laboratories that need to perform both targeted quantification and untargeted screening.
Conclusion
The choice of mass spectrometry platform for the analysis of this compound will depend on the specific requirements of the study. For high-throughput, targeted quantification, a triple quadrupole remains the instrument of choice. For studies requiring a higher degree of qualitative information and confirmatory analysis, a QTRAP offers significant advantages. For research applications where high resolution and mass accuracy are paramount for overcoming complex matrix effects and for untargeted analysis, Orbitrap and Q-TOF platforms are excellent options. The detailed experimental protocol provided for the triple quadrupole can serve as a starting point for method development on any of these platforms, with adjustments to the mass spectrometric parameters to leverage the unique capabilities of each instrument.
References
- 1. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 2. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Acenocoumarol-d5
Essential Safety and Handling Guide for Acenocoumarol-d5
Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to mitigate potential health risks. This compound, a deuterated form of the anticoagulant Acenocoumarol, is structurally similar to Warfarin and functions as a Vitamin K antagonist.[1][2] Due to its pharmacological properties and potential hazards, proper personal protective equipment (PPE) and handling procedures are critical.
Hazard Summary: Acenocoumarol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[3] It is known to cause skin and serious eye irritation.[3] Furthermore, it may cause respiratory irritation, and prolonged or repeated exposure can lead to organ damage.[3] There is also a risk of damage to fertility or an unborn child.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for personnel. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical impermeable gloves | Inspect prior to use |
| Fire/flame resistant and impervious clothing | N/A | |
| Respiratory Protection | Use only in a well-ventilated area. If needed, a surgical N-95 respirator is recommended for both respiratory and splash protection. | N/A |
It is crucial to note that PPE selection should be based on a thorough risk assessment of the specific procedures being performed. For instance, while a standard lab coat may suffice for handling small quantities in a contained environment, more robust protective clothing is necessary when there is a higher risk of spillage.
Safe Handling and Operational Plan
A systematic approach to handling this compound, from receipt to disposal, is essential to ensure laboratory safety.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5] For procedures that may generate dust or aerosols, a Class II Biosafety Cabinet (BSC) or an isolator should be utilized to minimize inhalation exposure.[6]
Procedural Guidance:
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. The compound may be stored at room temperature for short periods, but long-term storage at -20°C is recommended.[1]
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
-
Handling: Avoid the formation of dust and aerosols.[4] Do not breathe dust, fumes, gas, mists, vapors, or spray.[3] Avoid contact with skin and eyes.[4][5] Do not eat, drink, or smoke when using this product.[3][5]
-
Cleaning and Decontamination: Wash hands thoroughly after handling.[3][5] Contaminated clothing should be removed immediately and washed before reuse.
-
Spill Management: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[4] Collect the spilled material and place it in a suitable, closed container for disposal.[4]
Disposal Plan
The disposal of this compound and its waste must be carried out in accordance with local, state, and federal regulations.
Waste Categorization:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered hazardous waste.
-
Unused Product: Unwanted or expired this compound must be disposed of as chemical waste.
Disposal Methods:
-
Collection: Collect all waste in suitable, closed, and properly labeled containers.[4]
-
Treatment: Do not let the chemical enter drains.[4] The best environmental option for pharmaceutical destruction is high-temperature incineration (above 1,200°C).[7][8] If this is not available, waste immobilization techniques like encapsulation or inertization before landfilling are recommended alternatives.[7]
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[3][4] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
